molecular formula C18H54N3Si6Y B7802121 Tris[N,N-bis(trimethylsilyl)amide]yttrium

Tris[N,N-bis(trimethylsilyl)amide]yttrium

Cat. No.: B7802121
M. Wt: 570.1 g/mol
InChI Key: ALBMVGKOSBREQT-UHFFFAOYSA-N
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Description

Tris[N,N-bis(trimethylsilyl)amide]yttrium is a useful research compound. Its molecular formula is C18H54N3Si6Y and its molecular weight is 570.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tris[N,N-bis(trimethylsilyl)amide]yttrium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris[N,N-bis(trimethylsilyl)amide]yttrium including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bis(trimethylsilyl)azanide;yttrium(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H18NSi2.Y/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBMVGKOSBREQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Y+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H54N3Si6Y
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41836-28-6
Record name Tris(N,N-bis(trimethylsilyl)amide)yttrium
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Foundational & Exploratory

Tris[N,N-bis(trimethylsilyl)amide]yttrium CAS 41836-28-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tris[N,N-bis(trimethylsilyl)amide]yttrium

Prepared by: Gemini, Senior Application Scientist

Foreword: A Gateway to Reactive Yttrium Chemistry

Tris[N,N-bis(trimethylsilyl)amide]yttrium, systematically known as Y[N(Si(CH₃)₃)₂]₃, stands as a cornerstone reagent and catalyst in modern organometallic and synthetic chemistry. Its unique combination of a highly electropositive, Lewis acidic yttrium(III) center and sterically demanding, lipophilic bis(trimethylsilyl)amide ligands imparts remarkable reactivity and solubility, setting it apart from classical inorganic yttrium salts. This guide provides an in-depth exploration of its core properties, synthesis, handling, and key applications, grounded in established literature and practical insights for the research scientist.

Core Molecular and Physical Properties

The efficacy and application of Y[N(Si(CH₃)₃)₂]₃ are direct consequences of its distinct molecular architecture and resulting physical characteristics. The central yttrium atom is coordinated to three bulky bis(trimethylsilyl)amide ligands, creating a coordinatively unsaturated and highly reactive metallic center shielded within a lipophilic pocket. This structure dictates its solubility in nonpolar organic solvents and its extreme sensitivity to protic agents.

Structural Architecture

The definitive solid-state structure of solvent-free Y[N(Si(CH₃)₃)₂]₃ was determined by single-crystal X-ray diffraction. The molecule adopts a trigonal pyramidal geometry, where the yttrium atom is slightly displaced from the plane formed by the three nitrogen atoms. This deviation from perfect planarity is a hallmark of such sterically crowded silylamide complexes.[1]

Key structural parameters provide insight into its bonding and reactivity:

  • Y-N Bond Length: The average Y-N bond distance is approximately 2.223 Å.[1]

  • Coordination Geometry: The bulky ligands enforce a three-coordinate environment, which is rare for yttrium and is a primary driver of its high reactivity.

Caption: 2D representation of the Y[N(Si(CH₃)₃)₂]₃ coordination sphere.

Physicochemical and Spectroscopic Data

Quantitative data for Y[N(Si(CH₃)₃)₂]₃ are summarized below. This information is critical for experimental design, characterization, and safety assessments.

PropertyValueSource(s)
CAS Number 41836-28-6[2][3][4]
Molecular Formula C₁₈H₅₄N₃Si₆Y[2]
Molecular Weight 570.06 g/mol [2][3]
Appearance White to off-white crystalline powder[2]
Melting Point 161-166 °C[2][4]
Solubility Soluble in nonpolar organic solvents (e.g., toluene, pentane, hexane).[1]
Reactivity with Water Reacts violently.[4]
¹H NMR (Si(CH₃)₃) ~0.3-0.4 ppm (in C₆D₆, estimated from close structural analogues)[1]
⁸⁹Y NMR +570 ppm (in CDCl₃)[5]

Note on NMR Data: The proton NMR chemical shift for the trimethylsilyl groups is based on values reported for structurally similar complexes such as Y[N(SiMe3)Ph]₃(THF) (0.37 ppm) and Y[N(SiMe3)Cy]₃(THF) (0.40 ppm), which serve as excellent proxies.[1]

Synthesis and Handling: A Protocol Grounded in Caution

The synthesis and handling of Y[N(Si(CH₃)₃)₂]₃ demand rigorous anhydrous and anaerobic techniques due to its extreme sensitivity to air and moisture.

Recommended Synthesis Protocol

The most common and reliable method for the preparation of Y[N(Si(CH₃)₃)₂]₃ is the salt metathesis reaction between anhydrous yttrium trichloride (YCl₃) and a suitable alkali metal bis(trimethylsilyl)amide, such as the lithium or sodium salt.

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification YCl3 Anhydrous YCl₃ Mix Combine reactants in THF Stir at room temperature YCl3->Mix LiN 3 eq. LiN(SiMe₃)₂ LiN->Mix Solvent Anhydrous THF Solvent->Mix Setup Inert Atmosphere (Glovebox/Schlenk Line) Setup->Mix Strictly under Filter Filter to remove LiCl Mix->Filter Evap Remove THF in vacuo Filter->Evap Extract Extract residue with Toluene/Hexane Evap->Extract Crystallize Crystallize or Sublimate to yield pure product Extract->Crystallize

Caption: General workflow for the synthesis of Y[N(Si(CH₃)₃)₂]₃.

Step-by-Step Methodology:

  • Preparation: All glassware must be rigorously dried in an oven (e.g., at 150 °C) overnight and cooled under vacuum or in a desiccator. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.

  • Reaction: Anhydrous yttrium trichloride (YCl₃, 1.0 eq) is suspended in anhydrous tetrahydrofuran (THF). To this suspension, a solution of lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂, 3.0 eq) in THF is added dropwise at room temperature with vigorous stirring.

  • Stirring: The reaction mixture is stirred at room temperature for 12-24 hours. The formation of a fine white precipitate (LiCl) will be observed.

  • Isolation of Crude Product: The solvent (THF) is removed under reduced pressure. The resulting solid residue consists of the desired product and lithium chloride byproduct.

  • Purification: The crude solid is extracted with a nonpolar solvent in which the product is soluble but the LiCl is not (e.g., toluene or hexane). The suspension is filtered to remove the LiCl precipitate.

  • Final Product: The filtrate, containing the pure product, is concentrated under vacuum. The final product can be obtained as a crystalline solid by cooling the concentrated solution or by sublimation under high vacuum.

Handling and Storage
  • Atmosphere: Y[N(Si(CH₃)₃)₂]₃ is pyrophoric in air and reacts violently with water. It must be handled exclusively under an inert atmosphere of high purity.

  • Storage: Store in a sealed container within a glovebox or in a Schlenk flask under a positive pressure of inert gas. Keep away from heat, sparks, and open flames.

  • Personal Protective Equipment (PPE): Wear fire-retardant laboratory coat, safety glasses, and appropriate gloves (e.g., nitrile) when handling.

Key Applications in Catalysis: Intramolecular Hydroamination

A primary application of Y[N(Si(CH₃)₃)₂]₃ is as a highly effective pre-catalyst for the intramolecular hydroamination/cyclization of aminoalkenes and aminoalkynes. This reaction is a 100% atom-economical method for constructing valuable nitrogen-containing heterocyclic compounds.

Mechanism of Action: The σ-Insertive Pathway

The catalytic cycle is initiated by the reaction of the pre-catalyst with the primary or secondary amine of the substrate. This protonolysis step eliminates one equivalent of bis(trimethylsilyl)amine, HN(SiMe₃)₂, and generates the active yttrium-amido catalyst in situ.

The accepted mechanism proceeds via a stepwise σ-insertive pathway:

  • Catalyst Activation: The substrate's N-H bond reacts with a Y-N bond of the catalyst, releasing HN(SiMe₃)₂ and forming a new Y-N bond with the substrate.

  • Olefin Insertion: The pendant alkene or alkyne moiety of the substrate coordinates to the Lewis acidic yttrium center and subsequently inserts into the Y-N σ-bond. This forms a new Y-C bond and a transient metallacyclic intermediate.

  • Protonolysis & Turnover: An incoming substrate molecule protonates the Y-C bond of the intermediate, releasing the cyclized product and regenerating the active yttrium-amido catalyst to continue the cycle.

Field-Proven Protocol: Cyclization of 4-Phenyl-3-butyn-1-amine

The following protocol is based on the successful cyclization of an aminoalkyne substrate using Y[N(Si(CH₃)₃)₂]₃ as the catalyst, as demonstrated by Kim et al.[6]

Objective: To synthesize 3,4-dihydro-5-(phenylmethyl)-2H-pyrrole via the intramolecular hydroamination of 4-phenyl-3-butyn-1-amine.

Materials:

  • Y[N(Si(CH₃)₃)₂]₃ (the pre-catalyst, referred to as 12 in the source literature)

  • 4-Phenyl-3-butyn-1-amine (substrate)

  • Anhydrous deuterated benzene (C₆D₆) for reaction and NMR monitoring

  • J. Young NMR tube or similar sealable reaction vessel

Experimental Procedure:

  • Glovebox Preparation: In an inert atmosphere glovebox, add 4-phenyl-3-butyn-1-amine (1.0 eq) to a clean, dry J. Young NMR tube.

  • Catalyst Loading: Add the desired amount of Y[N(Si(CH₃)₃)₂]₃ pre-catalyst (e.g., 5 mol %).

  • Solvent Addition: Add anhydrous C₆D₆ to achieve the desired concentration (e.g., 0.46 M to 1.0 M).

  • Sealing and Reaction: Securely seal the J. Young NMR tube and carefully remove it from the glovebox.

  • Reaction Conditions & Monitoring:

    • For a reaction at 25 °C, the mixture can be monitored periodically by ¹H NMR spectroscopy. The reaction yielding 90% conversion was reported to take 480 hours.[6]

    • For an accelerated reaction, the sealed tube can be heated in a temperature-controlled oil bath at 60 °C. At this temperature, 90% conversion was achieved in 89 hours.[6]

  • Analysis: The reaction progress and final conversion can be determined directly by ¹H NMR spectroscopy, monitoring the disappearance of substrate signals and the appearance of product signals.

This protocol highlights the catalyst's effectiveness, while also underscoring the direct influence of temperature on reaction rates—a key consideration for optimizing synthetic procedures.

Safety and Hazard Profile

Y[N(Si(CH₃)₃)₂]₃ is a hazardous material that requires expert handling.

  • Flammability: Classified as a flammable solid.

  • Water Reactivity: Reacts violently with water, releasing flammable gases. This is a critical hazard to manage.

  • Corrosivity: Causes severe skin burns and eye damage upon contact.

  • Handling Precautions: Always handle under an inert gas and protect from moisture. Use appropriate PPE, including face shield, gloves, and fire-retardant clothing. Ensure an appropriate fire extinguisher (e.g., Class D for metal fires, dry powder) is accessible.

Conclusion

Tris[N,N-bis(trimethylsilyl)amide]yttrium is a powerful and versatile organometallic compound. Its well-defined structure, characterized by a sterically shielded, coordinatively unsaturated yttrium center, makes it an exceptional pre-catalyst for challenging transformations like hydroamination. While its high reactivity necessitates stringent handling protocols, its utility in constructing complex nitrogen-containing molecules with high atom economy ensures its continued importance in academic and industrial research.

References

  • Moehring, S. A., et al. (2019). Rare-earth complexes of the asymmetric amide ligands, N(SiMe3)Ph and N(SiMe3)Cy. Polyhedron, 168, 72–79. Available at: [Link]

  • Westerhausen, M., Hartmann, M., Pfitzner, A., & Schwarz, W. (1995). Bis(trimethylsilyl)amide und -methanide des Yttriums – Molekülstrukturen von Tris(diethylether-O)lithium-(μ-chloro)-tris[bis(trimethylsilyl)methyl]yttriat, solvensfreiem Yttrium-tris[bis(trimethylsilyl)amid] sowie dem Bis(benzonitril)-Komplex. Zeitschrift für anorganische und allgemeine Chemie, 621(5), 837–850. Available at: [Link]

  • Ereztech. (n.d.). Tris(N,N-bis(trimethylsilyl)amide)yttrium(III). Retrieved February 15, 2026, from [Link]

  • Fuchs, J., et al. (2019). Bis(sulfoximine) Yttrium Complexes as Catalysts for Enantioselective Intramolecular Hydroaminations. Chemistry – A European Journal, 25(49), 11437-11441. Available at: [Link]

  • Kim, H., et al. (2007). Intramolecular Hydroaminations of Aminoalkynes Catalyzed by Yttrium Complexes and Aminoallenes Catalyzed by Zirconium Complexes. Bulletin of the Korean Chemical Society, 28(7), 1130-1134. Available at: [Link]

Sources

The Strategic Application of Yttrium HMDS for High-k Dielectric Film Deposition: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

As semiconductor devices continue their relentless march towards smaller feature sizes, the limitations of traditional silicon dioxide (SiO₂) gate dielectrics have become a critical bottleneck, primarily due to excessive leakage currents.[1] This has propelled the adoption of high-k dielectrics, materials with a higher dielectric constant, which allow for the fabrication of physically thicker films with the same capacitance, thereby mitigating quantum tunneling effects.[1] Yttrium oxide (Y₂O₃) has emerged as a formidable candidate owing to its high dielectric constant (~15), wide bandgap (~5.5 eV), and excellent thermal stability.[2][3] The success of depositing high-quality Y₂O₃ thin films is intrinsically linked to the choice of the chemical precursor. This guide provides an in-depth technical analysis of Tris[N,N-bis(trimethylsilyl)amide]yttrium, commonly known as Yttrium HMDS or Y(HMDS)₃, a leading precursor for the deposition of Y₂O₃ films via Atomic Layer Deposition (ALD) for high-k applications.

The Imperative for High-k Dielectrics and the Role of Yttrium Oxide

The cornerstone of modern electronics, the metal-oxide-semiconductor field-effect transistor (MOSFET), has historically relied on SiO₂ as its gate dielectric. However, as transistor dimensions shrink, the required thickness of the SiO₂ layer has approached a few atomic layers. At this scale, direct quantum tunneling of electrons through the dielectric becomes significant, leading to unacceptable power consumption and device failure.

The solution is to replace SiO₂ with a high-k dielectric.[1] The capacitance of a gate dielectric is proportional to its dielectric constant (k) and inversely proportional to its thickness. By using a material with a higher k-value, a thicker film can be used to achieve the same capacitance as a much thinner SiO₂ layer, effectively suppressing leakage currents while maintaining device performance.

Yttrium oxide (Y₂O₃) is a highly attractive high-k material due to its:

  • High Dielectric Constant: Ranging from 14 to 18, it allows for a significant increase in physical thickness compared to SiO₂.[3]

  • Wide Bandgap: Approximately 5.5 to 5.8 eV, providing excellent insulating properties.[2][3]

  • Thermal Stability: Y₂O₃ maintains its amorphous or crystalline structure at the high temperatures required for semiconductor manufacturing.[4]

  • Conduction Band Offset: It possesses a suitable conduction band offset with silicon, which is crucial for minimizing electron injection.

The Precursor: Yttrium Tris[bis(trimethylsilyl)amide] [Y(N(Si(CH₃)₃)₂)₃]

The quality of the deposited high-k film is critically dependent on the properties of the organometallic precursor used in the deposition process. Yttrium HMDS has gained prominence due to a favorable combination of chemical and physical properties.

Chemical Structure and Properties

Yttrium HMDS, with the chemical formula [[(CH₃)₃Si]₂N]₃Y, is a homoleptic metal amide. Its structure consists of a central yttrium atom bonded to three bulky bis(trimethylsilyl)amide ligands.

Key properties that make it an exceptional precursor include:

  • Volatility: The bulky, non-polar trimethylsilyl groups effectively shield the polar Y-N bonds, reducing intermolecular interactions and leading to good volatility, which is essential for vapor-phase delivery in ALD and CVD systems.

  • Thermal Stability: It exhibits a suitable thermal window, remaining stable during vaporization and transport to the reactor but reacting cleanly on the substrate surface within the desired deposition temperature range.

  • Reactivity: The Y-N bonds are sufficiently reactive towards co-reactants like water (H₂O) or ozone (O₃), enabling efficient ligand exchange and the formation of Y-O bonds on the substrate surface.

  • Halogen-Free: Unlike halide-based precursors, Y(HMDS)₃ does not introduce corrosive halogen species into the deposition chamber or the resulting film, which is a significant advantage for semiconductor manufacturing.

Advantages Over Traditional Precursors

Compared to other classes of yttrium precursors, such as β-diketonates (e.g., Y(thd)₃) or cyclopentadienyls (e.g., Y(Cp)₃), Y(HMDS)₃ offers distinct advantages. While β-diketonates often require aggressive oxidizers like ozone and can lead to carbon impurities, and cyclopentadienyls can also be a source of carbon, the silylamide ligands in Y(HMDS)₃ can be cleanly removed by hydrolysis, minimizing film contamination.[5][6]

Atomic Layer Deposition (ALD) of Y₂O₃: A Self-Limiting Approach

ALD is the preferred method for depositing ultra-thin, conformal, and pinhole-free high-k dielectric films, making it ideal for advanced semiconductor device fabrication.[5][7] The technique relies on sequential, self-limiting surface reactions.

The ALD Mechanism using Y(HMDS)₃ and Water

The ALD of Y₂O₃ using Y(HMDS)₃ and H₂O as the oxygen source is a well-established process that proceeds in a cyclical manner. Each cycle deposits a sub-monolayer of material, allowing for atomic-level thickness control.

Step A: Y(HMDS)₃ Pulse and Chemisorption The vaporized Y(HMDS)₃ precursor is pulsed into the reactor. It reacts with the hydroxyl (-OH) groups on the substrate surface. One of the HMDS ligands is released, and the precursor fragment chemisorbs onto the surface.

Surface Reaction: Si-OH* + Y[N(SiMe₃)₂]₃ → Si-O-Y[N(SiMe₃)₂]₂* + HN(SiMe₃)₂

Step B: Purge 1 An inert gas (e.g., N₂ or Ar) flows through the chamber to remove any unreacted precursor and the gaseous byproducts. This step is critical to prevent unwanted chemical vapor deposition (CVD) reactions.

Step C: H₂O Pulse and Ligand Exchange Water vapor is pulsed into the chamber. It reacts with the remaining silylamide ligands on the surface, replacing them with hydroxyl groups and forming yttrium-oxygen bonds.

Surface Reaction: ...-Y[N(SiMe₃)₂]₂* + 2H₂O → ...-Y(OH)₂* + 2HN(SiMe₃)₂

Step D: Purge 2 A final inert gas purge removes the water vapor and the reaction byproducts, leaving a hydroxylated Y₂O₃ surface ready for the next ALD cycle.

This four-step cycle is repeated until the desired film thickness is achieved. The self-limiting nature of the surface reactions ensures high conformality on complex 3D structures and excellent uniformity over large-area substrates.

ALD_Cycle A Step A: Y(HMDS)₃ Pulse B Step B: Purge A->B Precursor Chemisorption S2 HMDS-Terminated Surface C Step C: H₂O Pulse B->C Remove Excess Precursor D Step D: Purge C->D Ligand Exchange S3 New OH- Terminated Surface D->A Remove Byproducts & H₂O S1 Initial OH- Terminated Surface

Fig. 1: ALD cycle for Y₂O₃ using Y(HMDS)₃ and H₂O.
Detailed Experimental Protocol for Y₂O₃ ALD

The following provides a representative, field-proven protocol for the deposition of Y₂O₃. The precise parameters must be optimized for the specific ALD reactor system in use.

  • Substrate Preparation: Begin with a p-type Si(100) wafer. Perform a standard RCA clean followed by a dilute hydrofluoric acid (HF) dip (e.g., 2% HF for 60 seconds) to remove the native oxide and create a hydrogen-terminated surface.[8] Immediately load the wafer into the ALD reactor to minimize re-oxidation.

  • Precursor Handling: Heat the Y(HMDS)₃ precursor in a stainless-steel bubbler. The temperature will depend on the desired vapor pressure but is typically in the range of 90-120°C.[3][7] Heat the precursor delivery lines to a temperature slightly higher than the bubbler (e.g., 120-130°C) to prevent condensation.[3][7]

  • Deposition Parameters:

    • Substrate Temperature: Set the deposition temperature within the ALD window. For many amidinate and silylamide precursors, this window is typically between 150°C and 300°C.[3][5][9] A common temperature is 250°C.

    • Carrier Gas: Use ultra-high purity Argon or Nitrogen as the carrier and purge gas.

    • ALD Cycle Sequence (times are indicative):

      • Y(HMDS)₃ pulse: 0.5 - 2.0 seconds

      • Inert gas purge: 5.0 - 10.0 seconds

      • H₂O pulse: 0.1 - 1.0 seconds

      • Inert gas purge: 5.0 - 15.0 seconds

  • In-Situ Monitoring (Optional but Recommended): Utilize in-situ techniques like spectroscopic ellipsometry or quartz crystal microbalance (QCM) to monitor film growth in real-time and confirm the growth-per-cycle (GPC). The GPC for this type of process is typically in the range of 0.8 to 1.8 Å/cycle.[2][9]

  • Post-Deposition Annealing: After deposition, an optional post-deposition anneal (PDA) in a N₂ or O₂ ambient at temperatures from 400°C to 800°C can be performed to densify the film, remove residual impurities or hydroxyl groups, and improve the electrical properties.

Process Parameters and Their Influence

The quality of the final Y₂O₃ film is highly dependent on the careful control of ALD process parameters.

ParameterTypical RangeInfluence on Film PropertiesCausality
Substrate Temperature 150 - 350°CDetermines the ALD window; affects crystallinity, density, and impurity levels.[2][9]Below the ALD window, precursor condensation can occur. Above the window, thermal decomposition leads to CVD-like growth and higher impurity content.[10]
Precursor Pulse Time 0.5 - 2.0 sAffects film growth rate until saturation is reached.Pulse must be long enough to allow for complete saturation of available surface reaction sites.
Co-reactant (H₂O) Pulse 0.1 - 1.0 sAffects growth rate and removal of precursor ligands.Insufficient pulse leads to incomplete reaction and impurities. Excessive pulse may require longer purge times.
Purge Time 5 - 15 sCrucial for preventing parasitic CVD reactions and ensuring self-limiting growth.Purge must be long enough to completely remove residual precursor/byproducts from the chamber.[5]
Growth Per Cycle (GPC) 0.8 - 1.8 Å/cycleVaries with temperature and precursor/co-reactant combination.[2][9]GPC is a function of the steric hindrance of the precursor ligands and the density of reactive sites on the surface.

Characterization of Y(HMDS)₃-Derived Y₂O₃ Films

A comprehensive characterization of the deposited films is essential to validate the process and ensure the material meets the stringent requirements for high-k applications.

Physical and Chemical Characterization
  • X-ray Photoelectron Spectroscopy (XPS): Used to determine the chemical composition and stoichiometry of the film. High-purity Y₂O₃ films should show the correct Y/O ratio and carbon or nitrogen impurity levels below the detection limit (<0.5 at.%).[2][9]

  • X-ray Diffraction (XRD): Reveals the crystal structure of the film. As-deposited ALD films are often amorphous or weakly crystalline, but can crystallize into the cubic phase upon annealing.[11][12]

  • Atomic Force Microscopy (AFM): Measures the surface topography and roughness. ALD-grown films are typically very smooth, with a root-mean-square (RMS) roughness of less than 1 nm.[13]

  • Ellipsometry: A non-destructive optical technique used to precisely measure film thickness and refractive index. The refractive index for Y₂O₃ is typically around 1.8-1.9.[3][9]

Electrical Characterization

To evaluate the dielectric properties, Metal-Insulator-Semiconductor (MIS) capacitor structures are fabricated.[13]

  • Capacitance-Voltage (C-V) Measurements: Used to determine the dielectric constant (k-value) of the film, the flat-band voltage, and the density of interface traps.

  • Current-Voltage (I-V) Measurements: Used to measure the leakage current density and determine the electrical breakdown field of the dielectric.

Summary of Typical Film Properties
PropertyTypical ValueCharacterization Technique
Dielectric Constant (k) 11 - 15Capacitance-Voltage (C-V)
Leakage Current Density < 10⁻⁷ A/cm² at 1-2 MV/cmCurrent-Voltage (I-V)[9]
Breakdown Field 4 - 7 MV/cmCurrent-Voltage (I-V)[9][10]
Refractive Index ~1.8 - 1.9Ellipsometry[9]
Impurity Content (C, N) < 0.5 at.%XPS[9]
RMS Roughness < 1 nmAFM[13]

Conclusion and Future Outlook

Yttrium HMDS has proven to be a robust and reliable precursor for the atomic layer deposition of high-quality Y₂O₃ thin films. Its excellent thermal properties and clean reactivity with common oxygen sources like water make it highly suitable for manufacturing advanced semiconductor devices. The ability to deposit ultra-thin, conformal, and low-leakage dielectric layers using the Y(HMDS)₃/H₂O ALD process directly addresses the critical challenges posed by the scaling of MOSFETs. As the industry continues to push the boundaries of miniaturization and explores new device architectures, the precise control and high quality afforded by this precursor and deposition technique will ensure that Y₂O₃ remains a key enabling material in the high-k dielectric landscape.

References

  • Thermal Atomic Layer Deposition of Yttrium Oxide Films and Their Properties in Anticorrosion and Water Repellent Coating Applications. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Atomic layer deposition of Y2O3 films using a novel liquid homoleptic yttrium precursor tris(sec - Semantic Scholar. (n.d.). Retrieved February 15, 2026, from [Link]

  • Atomic layer deposition of Y2O3 films using a novel liquid homoleptic yttrium precursor tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)3] and water. (2023). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Atomic Layer Deposition of Y2O3 Thin Films from Yttrium Tris(N,N'-diisopropylacetamidinate) and Water. (2005). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Atomic layer deposition of high-k dielectrics from novel cyclopentadienyl-type precursors. (n.d.). Retrieved February 15, 2026, from [Link]

  • Thermal and Plasma-Enhanced Atomic Layer Deposition of Yttrium Oxide Films and the Properties of Water Wettability. (2019). CORE. Retrieved February 15, 2026, from [Link]

  • Growth and characterization of Y2O3:Eu on Si and yttria-stabilized zirconia. (2001). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Atomic layer deposition of Y2O3 films using a novel liquid homoleptic yttrium precursor tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)3] and water. (2023). PMC. Retrieved February 15, 2026, from [Link]

  • Water assisted atomic layer deposition of yttrium oxide using tris(N,N′-diisopropyl-2-dimethylamido-guanidinato) yttrium(iii): process development, film characterization and functional properties. (2018). PMC. Retrieved February 15, 2026, from [Link]

  • Preparation and Properties of Plasma Etching-Resistant Y2O3 Films. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • A study on the influence of ligand variation on formamidinate complexes of yttrium: new precursors for atomic layer deposition of yttrium oxide. (n.d.). Dalton Transactions (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • Processing of Y 2 O 3 Thin Films by Atomic Layer Deposition from Cyclopentadienyl-Type Compounds and Water as Precursors. (2004). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Water assisted atomic layer deposition of yttrium oxide using tris(N,N - SciSpace. (2018). Retrieved February 15, 2026, from [Link]

  • Atomic Layer Deposition of Y2O3 Thin Films Using Y(MeCp)2(iPr-nPrAMD) Precursor and H2O, and Their Erosion Resistance in CF4-Based Plasma. (2024). MDPI. Retrieved February 15, 2026, from [Link]

  • Silane Treatment in Semiconductor Fabrication 9 Expert Tips for Maximum Efficiency. (2024). Retrieved February 15, 2026, from [Link]

  • Surface preparation and interfacial stability of high-k dielectrics deposited by atomic layer chemical vapor deposition. (n.d.). Retrieved February 15, 2026, from [Link]

  • Tris[N,N-bis(trimethylsilyl)amide]yttrium. (n.d.). AMERICAN ELEMENTS. Retrieved February 15, 2026, from [Link]

  • Study on Structural and Thermal Characteristics of Heteroleptic Yttrium Complexes As Potential Precursors for Vapor Phase Deposition. (n.d.). AMiner. Retrieved February 15, 2026, from [Link]

  • Synthesis, Structure, and Property of Tris(biphenyldiyl)yttrium(III) Tris(binaphthyldiyl)yttrium(III) and Tris(binaphthyldiyl)erbium(III) Complexes. (2025). PMC. Retrieved February 15, 2026, from [Link]

  • Semiconductor Industry Embraces Advanced Materials. (2024). Retrieved February 15, 2026, from [Link]

Sources

The Structural Dynamics of Yttrium(III) Tris(bis(trimethylsilyl)amide): A Crystallographic and Electronic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the coordination geometry, electronic structure, and synthesis of Yttrium(III) Tris(bis(trimethylsilyl)amide), denoted as Y[N(SiMe₃)₂]₃.

Executive Summary

Yttrium(III) tris(bis(trimethylsilyl)amide), Y[N(SiMe₃)₂]₃ , is a benchmark low-coordinate rare-earth complex. While often approximated as trigonal planar in general discussions, crystallographic rigor reveals a distinct trigonal pyramidal geometry in the solid state. This deviation from planarity is not merely a packing artifact but a consequence of secondary agostic-like interactions (Y···H–C) that stabilize the electron-deficient, 3-coordinate metal center.

This guide analyzes the structural metrics that define this geometry, contrasting them with lanthanide analogs to provide a predictive model for reactivity in Atomic Layer Deposition (ALD) and catalysis.

Molecular Architecture & Coordination Geometry[1][2]

The "Planar vs. Pyramidal" Dichotomy

In the gas phase or solution, Y[N(SiMe₃)₂]₃ exhibits rapid fluxionality, often appearing effectively planar (


 symmetry) on NMR timescales. However, X-ray diffraction (XRD) confirms that in the solid state, the molecule adopts a trigonal pyramidal  geometry (

symmetry).

The yttrium center is coordinated by three nitrogen atoms from the hexamethyldisilazide (HMDS) ligands. The steric bulk of the trimethylsilyl groups,


, creates a hydrophobic shell that prevents oligomerization, maintaining the monomeric nature of the complex.
Structural Logic Visualization

The following diagram illustrates the forces governing the geometry:

G Y_Center Yttrium(III) Center (Electron Deficient, 6e-) Interaction β-Si-C Agostic Interactions (Stabilization) Y_Center->Interaction Electrophilicity drives Ligands 3x [N(SiMe3)2]- Ligands (Steric Bulk) Ligands->Y_Center Coordination Planarity Planar Geometry (Steric Preference) Ligands->Planarity Steric Repulsion forces Geometry Coordination Geometry (Trigonal Pyramidal) Interaction->Geometry Distorts to Planarity->Geometry Overcome by Agostic Forces

Figure 1: Structural logic dictating the pyramidal distortion. The electrophilic Y(III) center pulls methyl groups closer (agostic), overcoming the steric preference for planarity.

Crystallographic Data Analysis[1][2][3]

The coordination geometry is defined by the Y–N bond lengths and the N–Y–N bond angles. A perfectly planar molecule would exhibit N–Y–N angles of 120° (sum = 360°). Y[N(SiMe₃)₂]₃ shows a sum of angles significantly less than 360°, confirming the pyramidal nature.[1]

Comparative Metrics: Y vs. Ln Analogs

The degree of pyramidality correlates with the ionic radius. Smaller ions (e.g., Yb³⁺) allow ligands to pack tighter, often forcing planarity, whereas larger ions (e.g., La³⁺) allow the metal to sit "above" the plane, enhancing pyramidal distortion. Yttrium sits in the transition zone.

ParameterY[N(SiMe₃)₂]₃ (Yttrium)Yb[N(SiMe₃)₂]₃ (Ytterbium)La[N(SiMe₃)₂]₃ (Lanthanum)
Ionic Radius (CN=6) 0.900 Å0.868 Å1.032 Å
Geometry Trigonal Pyramidal Trigonal PlanarTrigonal Pyramidal
M–N Bond Length 2.224 Å 2.180 Å2.390 Å
N–M–N Angle 114.6° 119.9° (~120°)108.5°
Sum of Angles 343.8° ~360.0°325.5°
Space Group P31cP-31cP31c

Key Insight: The N–Y–N angle of 114.6° is the critical metric. It indicates that the Yttrium atom sits approximately 0.5 Å above the plane defined by the three nitrogen atoms. This exposes the metal center to "agostic" contacts from the methyl groups of the ligand.[2][3]

Electronic Stabilization: The Agostic Interaction

In 3-coordinate


 complexes, the metal center is formally 6-electron coordinatively unsaturated. To alleviate this electron deficiency, the Yttrium center engages in 

-Si–C agostic interactions
.
  • Mechanism: The electron density from the C–H

    
    -bond of a methyl group donates into an empty orbital on the Yttrium.
    
  • Structural Consequence: This interaction pulls the ligand "up" towards the metal, causing the N–Y–N angles to contract from 120° to 114.6°, resulting in the pyramidal shape.

  • Reactivity Implication: These agostic bonds are weak and hemilabile. In ALD processes, they are easily displaced by incoming precursors (e.g., H₂O or Ozone), lowering the activation energy for the first half-reaction.

Experimental Protocol: Synthesis & Purification

To ensure the isolation of the correct crystalline phase for structural analysis or application, strict exclusion of air and moisture is required.

Protocol: Salt Metathesis

Reaction:



Step-by-Step Workflow
  • Preparation: In an Argon-filled glovebox, suspend anhydrous

    
     (1.0 eq) in THF.
    
  • Addition: Add a solution of

    
     (3.05 eq) in THF dropwise at 0°C. The slight excess ensures complete conversion of the chloride.
    
  • Reflux: Warm to room temperature and reflux for 12 hours to ensure completion.

  • Solvent Swap: Remove THF under vacuum. Extract the residue with hot Toluene (to precipitate LiCl).

  • Filtration: Filter through Celite to remove LiCl salts.

  • Crystallization: Concentrate the toluene filtrate and cool to -35°C. Colorless needles of Y[N(SiMe₃)₂]₃ will precipitate.

  • Sublimation (Critical for ALD): For high-purity applications, the crude crystals must be sublimed at 140–160°C under high vacuum (

    
     mbar).
    

Synthesis Start YCl3 + LiHMDS Reaction Reflux in THF (12h, 65°C) Start->Reaction Workup Solvent Swap (THF -> Toluene) Reaction->Workup Filter Filter LiCl Workup->Filter Cryst Crystallize (-35°C) Filter->Cryst Subl Sublimation (150°C, Vac) Cryst->Subl

Figure 2: Synthesis and purification workflow for high-purity Y[N(SiMe₃)₂]₃.

References

  • Structural Distortions in M[N(SiMe3)2]3 Complexes. Inorganic Chemistry. (2014). Provides the definitive bond lengths and angles for Y[N(SiMe3)2]3 (Y-N 2.224 Å, Angle 114.6°).[4]

  • Luminescence and Single‐Molecule Magnet Properties in Ideal Symmetry Compounds. ResearchGate. (2019). Contrasts the Yb analog's planar geometry with the pyramidal nature of larger lanthanides.

  • Synthesis and Structural Characterization of Ytterbium Bis(trimethylsilyl)amides. Inorganic Chemistry. (2011). Discusses the agostic interactions in related Ln-silylamide systems.

  • Trigonal Planar Heteroleptic Lanthanide(III) Complexes. ChemRxiv. (2024). Provides comparative bond length data for Ln-N bonds across the series.

Sources

Executive Summary: The Stability-Reactivity Trade-off

Author: BenchChem Technical Support Team. Date: February 2026

In the deposition of Yttrium Oxide (


) thin films—critical for high-k dielectrics, protective optical coatings, and bio-inert encapsulation for medical devices—the choice of precursor dictates the process window.

The selection between Tris(N,N-bis(trimethylsilyl)amide)yttrium(III) [Y(HMDS)₃] and Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) [Y(thd)₃] represents the fundamental compromise in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD): Reactivity versus Stability .

  • Y(HMDS)₃ is a "sprinter": Highly reactive, enabling low-temperature deposition with water, but prone to hydrolysis and silicon incorporation.

  • Y(thd)₃ is a "marathon runner": Exceptionally thermally stable, requiring high temperatures and aggressive oxidizers (Ozone/Plasma) to drive growth, often suffering from low growth rates.

Molecular Architecture & Physicochemical Properties

To understand the process behavior, we must first analyze the ligand chemistry.

Y(HMDS)₃: The Silylamide System
  • Formula:

    
    
    
  • Ligand Character: Monodentate, bulky silylamide groups.

  • Mechanism: The Y-N bond is highly polarized and labile. The steric bulk of the trimethylsilyl groups prevents oligomerization, maintaining volatility, but the bond is extremely sensitive to proton donors (like

    
    ).
    
Y(thd)₃: The -Diketonate System
  • Formula:

    
    
    
  • Ligand Character: Bidentate chelating ligand.

  • Mechanism: The ligand forms a "chelating ring" with the central Yttrium atom. This "chelate effect" imparts massive thermal stability, making the molecule resistant to breaking apart until very high temperatures are reached.

Table 1: Comparative Physicochemical Profile
PropertyY(HMDS)₃Y(thd)₃
Molar Mass ~570.06 g/mol 638.71 g/mol
Physical State (25°C) Solid (Low melting)White Crystalline Solid
Melting Point 181–184°C170–176°C
Volatility High (Sublimes <150°C)Moderate (Sublimes >120°C)
Thermal Stability Limit ~280°C (Decomposition onset)>350°C (Very Stable)
Reactivity to Air Pyrophoric / Highly Moisture Sensitive Air Stable (Indefinite shelf life)
Primary Impurity Risk Silicon (Si), Nitrogen (N)Carbon (C), Carbonates

Process Engineering: ALD/CVD Mechanics

The choice of precursor fundamentally alters the reactor setup and cycle design.

Y(HMDS)₃: Low-Temperature Hydrolysis

This precursor is ideal for temperature-sensitive substrates (e.g., polymers in medical devices). It follows a Ligand Exchange mechanism.

  • Co-reactant:

    
     (Water).[1][2][3][4]
    
  • Temp Window: 150°C – 250°C.

  • Growth Rate: High (~1.0 – 1.4 Å/cycle).

  • Reaction:

    
    
    Note: The byproduct is hexamethyldisilazane (HMDS), which is stable and volatile, leaving the surface cleanly.
    
Y(thd)₃: High-Temperature Combustion

This precursor is used when film crystallinity and high density are paramount, and the substrate can withstand heat. It follows a Combustion/Oxidation mechanism.

  • Co-reactant:

    
     (Ozone) or 
    
    
    
    Plasma.[4] (Water is ineffective due to the stable chelate ring).
  • Temp Window: 250°C – 375°C.

  • Growth Rate: Low (~0.2 – 0.4 Å/cycle).[2]

  • Reaction: The ligand must be "burned" off. Simple exchange is sterically and energetically hindered.

ALD_Mechanism cluster_HMDS Y(HMDS)3 Process (Low Temp) cluster_THD Y(thd)3 Process (High Temp) HMDS_Pre Precursor Pulse Y(HMDS)3 HMDS_Ads Chemisorption (Proton Transfer) HMDS_Pre->HMDS_Ads HMDS_Purge1 Purge (Remove Excess) HMDS_Ads->HMDS_Purge1 HMDS_Water Reactant Pulse H2O HMDS_Purge1->HMDS_Water HMDS_Exch Ligand Exchange (-HN(SiMe3)2) HMDS_Water->HMDS_Exch HMDS_Film Y-OH Surface Regenerated HMDS_Exch->HMDS_Film THD_Pre Precursor Pulse Y(thd)3 THD_Ads Physisorption/ Chemisorption THD_Pre->THD_Ads THD_Purge1 Purge (Remove Excess) THD_Ads->THD_Purge1 THD_Ozone Reactant Pulse Ozone (O3) THD_Purge1->THD_Ozone THD_Comb Ligand Combustion (CO2, H2O byproducts) THD_Ozone->THD_Comb THD_Film Y-O Surface Regenerated THD_Comb->THD_Film

Figure 1: Mechanistic comparison of ALD cycles.[5][6] Note the "Exchange" vs. "Combustion" pathways.

Experimental Protocols & Handling

Protocol: Handling Y(HMDS)₃ (The "Glovebox Mandatory" Route)
  • Causality: The Si-N bond hydrolyzes instantly upon contact with atmospheric moisture, forming Yttrium Hydroxide dust and ruining the precursor.

  • Step-by-Step:

    • Preparation: All transfers must occur in an inert atmosphere glovebox (

      
       ppm, 
      
      
      
      ppm).
    • Loading: Load the solid precursor into a stainless steel bubbler/canister. Ensure the seal is metal-to-metal (VCR) or uses high-integrity Kalrez O-rings.

    • Transport: Seal the canister valves inside the glovebox. Transport to the ALD tool.[1][2][3][7][8]

    • Connection: Connect to the ALD manifold. Perform "cycle purging" (vacuum/N2 cycles) on the connection lines before opening the canister valves to prevent line moisture from entering the canister.

    • Heating: Heat canister to 130–150°C. Heat delivery lines to 160°C to prevent condensation.

Protocol: Handling Y(thd)₃ (The "High Heat" Route)
  • Causality: While air-stable, Y(thd)₃ has low vapor pressure. It requires high sublimation temperatures, which risks "thermal aging" (slow decomposition) if maintained too long.

  • Step-by-Step:

    • Preparation: Can be handled in a fume hood (air stable), but glovebox loading is recommended to reduce background water in the reactor.

    • Loading: Fill the canister. Crucial: Use a "hot source" or "turbo-evaporator" design if possible to maximize surface area.

    • Heating: Heat canister to 140–160°C.

    • Delivery: Due to low vapor pressure, carrier gas flow (Argon/N2) must be optimized (high flow) to assist transport.

    • Line Heating: Delivery lines must be kept >170°C. Cold spots will cause immediate clogging due to the solid nature of the precursor.

Impurity Landscapes & Film Quality

The "ghost" of the precursor remains in the film.

  • Y(HMDS)₃ Risks:

    • Silicon: If the deposition temperature is too high (>300°C), the ligand may decompose rather than exchange, trapping Silicon in the film (forming Yttrium Silicate rather than Oxide).

    • Nitrogen: Incomplete hydrolysis can leave N residues.

  • Y(thd)₃ Risks:

    • Carbon: The massive carbon skeleton (2,2,6,6-tetramethyl...) is difficult to remove completely. If the Ozone pulse is insufficient, Carbon is trapped, leading to high leakage currents in dielectric applications.

    • Carbonates: Yttrium has a high affinity for

      
      . The combustion of thd ligands produces 
      
      
      
      , which can re-adsorb to form Yttrium Carbonate (
      
      
      ) inclusions.

Conclusion & Recommendation

  • Choose Y(HMDS)₃ if: You require high throughput, are using temperature-sensitive substrates (medical plastics, flexible electronics), or lack an Ozone generator. Strict moisture control is the price you pay.

  • Choose Y(thd)₃ if: You need extremely robust, crystalline films on silicon/glass, have high-temperature capabilities (>300°C), and prioritize precursor shelf-stability over growth rate.

References

  • Niinistö, J., et al. (2004). "Atomic layer deposition of high-k dielectric Y2O3 thin films from Y(thd)3 and ozone." Journal of Materials Chemistry, 14. Link

  • Puurunen, R. L. (2005). "Surface chemistry of atomic layer deposition: A case study for the trimethylaluminum/water process" (Mechanistic parallel for ligand exchange). Journal of Applied Physics, 97. Link

  • Gordon, R. G., et al. (2001). "Vapor deposition of metal oxides and silicates: possible gate insulators for future microelectronics." Chemistry of Materials, 13(8). Link

  • Mai, L., et al. (2017). "Potential of Yttrium Silylamides as Precursors for ALD of Y2O3." Coatings, 7(10). Link

  • Mölsä, H., & Niinistö, L. (1994). "Growth of yttrium oxide thin films from β-diketonate precursor." Advanced Materials for Optics and Electronics. Link

Sources

Methodological & Application

ALD process parameters for Y2O3 using Y[N(SiMe3)2]3

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Atomic Layer Deposition of Yttrium Oxide (


) using Tris[N,N-bis(trimethylsilyl)amide]yttrium 

Part 1: Introduction & Precursor Chemistry

1.1 Executive Summary Yttrium Oxide (


) is a critical material in semiconductor manufacturing, serving as a high-k dielectric, a lattice-matched buffer layer for GaN/Si integration, and a plasma-resistant coating for etch chambers. While cyclopentadienyl (Cp) precursors are common, Tris[N,N-bis(trimethylsilyl)amide]yttrium  (henceforth 

) offers a distinct chemical pathway. Unlike Cp-based precursors,

eliminates the risk of direct carbon-to-metal bonds, potentially reducing carbonaceous defects in the film, provided the bulky silylamide ligands are effectively purged.

1.2 Precursor Physicochemistry

  • Chemical Formula:

    
    
    
  • Molar Mass: 570.06 g/mol

  • State: Solid (White crystalline powder)

  • Melting Point: ~180–183 °C

  • Vapor Pressure: Low volatility compared to Cp-analogs; requires sublimation.

  • Reactivity: Extremely hydrolytically unstable (reacts violently with moisture).

1.3 Mechanistic Causality The ALD process relies on a ligand-exchange mechanism. The bulky hexamethyldisilazide (HMDS) ligands provide excellent thermal stability (preventing CVD-like decomposition up to ~300°C) but induce significant steric hindrance.

  • Adsorption: The bulky

    
     molecule adsorbs, but the large ligands prevent full surface saturation, leading to a lower Growth Per Cycle (GPC) compared to smaller precursors.
    
  • Ligand Removal: The HMDS ligand is protonated by the oxidant (

    
    ), releasing volatile hexamethyldisilazane (
    
    
    
    ).
  • Risk Factor: The byproduct (

    
    ) has a high molecular weight and can re-adsorb if purge times are insufficient, leading to silicon contamination (silicate formation).
    

Part 2: Process Parameters & Protocol

Standard Operating Conditions (Table)
ParameterValue / RangeNotes
Precursor Source Temp 140°C – 160°C Solid sublimation. Bubbler heating jacket required.
Delivery Line Temp 170°C Must be >10°C above source to prevent condensation/clogging.
Reactor/Substrate Temp 200°C – 300°C Ideal window. <200°C leads to incomplete reactions; >350°C risks decomposition.
Carrier Gas Flow 100 – 300 sccm

or Ar (99.9999% purity).
Oxidant Deionized

Kept at 20°C (vapor draw).
Growth Per Cycle (GPC) 0.6 – 0.9 Å/cycle Lower than Cp-precursors (~1.4 Å) due to steric bulk.
Refractive Index 1.85 – 1.92Indicative of dense, stoichiometric

.
Step-by-Step Deposition Protocol

Step 1: Precursor Loading (Glovebox Mandatory)

  • Action: Load

    
     into a stainless steel cylinder in an Ar-filled glovebox (
    
    
    
    ppm).
  • Reasoning: The precursor hydrolyzes instantly in air, forming non-volatile hydroxides that will crust over the source material and stop evaporation.

Step 2: Reactor Conditioning

  • Action: Heat reactor walls to 250°C and purge with

    
     for 30 minutes.
    
  • Action: Verify Source Temperature is stable at 150°C for at least 60 minutes prior to process start to ensure thermal equilibrium of the solid powder.

Step 3: The ALD Cycle (Recipe) Run the following loop for


 cycles (Target Thickness = 

Å):
  • Pulse Y-Precursor: 2.0 – 4.0 seconds.

    • Note: Longer pulse required due to low vapor pressure.

  • Purge 1: 10.0 – 15.0 seconds.

    • Critical: The heavy precursor molecule travels slowly. Insufficient purge causes CVD-like growth (haze).

  • Pulse Oxidant (

    
    ):  0.1 – 0.2 seconds.
    
    • Note: Water is highly reactive; short pulses prevent overdosing.

  • Purge 2: 15.0 – 20.0 seconds.

    • Critical: You must remove the heavy

      
       byproduct. If this remains, the next Y-pulse will react with it, incorporating Silicon into the film.
      

Part 3: Visualization & Logic

Reaction Mechanism & Workflow

The following diagram illustrates the ligand exchange pathway and the critical purge steps required to prevent silicate formation.

ALD_Mechanism Start Substrate Surface (-OH terminated) PulseY Pulse Y(HMDS)3 (Steric Saturation) Start->PulseY Adsorption React1 Surface Reaction Release HN(SiMe3)2 PulseY->React1 Ligand Exchange Purge1 Purge 1 (Critical) Remove Heavy Byproduct React1->Purge1 Desorption PulseOx Pulse H2O (Hydrolysis) Purge1->PulseOx Clean Surface Purge2 Purge 2 Remove Residual H2O PulseOx->Purge2 Re-hydroxylation End Y2O3 Monolayer (-OH terminated) Purge2->End Cycle Complete End->PulseY Repeat N Cycles

Caption: Cycle logic for Y(HMDS)3. Note the emphasis on Purge 1 to remove the high-mass amine byproduct.

Process Window Logic

Process_Window LowTemp < 200°C Condensation Zone (High C/N Impurity) Window 200°C - 300°C ALD Window (Self-Limiting Growth) HighTemp > 350°C Decomposition Zone (CVD Growth / Haze) Temp Substrate Temperature Temp->LowTemp Temp->Window Temp->HighTemp

Caption: Thermal regimes for Y(HMDS)3. The window is defined by the thermal stability of the silylamide ligand.

Part 4: Validation & Troubleshooting

4.1 Characterization Checklist

  • Ellipsometry: Check Refractive Index (RI).

    • Pass: RI > 1.80.[1][2][3]

    • Fail: RI < 1.70 (Indicates porous film or high Si/C incorporation).

  • XPS (X-ray Photoelectron Spectroscopy):

    • Scan for Si 2p peak (~102 eV).

    • Presence of Si: Indicates insufficient purge times (Byproduct re-adsorption) or source decomposition.

  • GIXRD (Grazing Incidence X-ray Diffraction):

    • As-deposited films at 250°C are often polycrystalline (cubic phase).

4.2 Troubleshooting Guide

  • Problem: No Growth.

    • Cause: Precursor has hydrolyzed in the bottle (white crust).

    • Fix: Replace source; ensure strict glovebox handling.

    • Cause: Source temp too low (vapor pressure insufficient). Increase to 160°C.

  • Problem: High Growth Rate (>1.5 Å) + Haze.

    • Cause: CVD component.

    • Fix: Reactor temp is too high (>350°C) or Purge 1 is too short.

  • Problem: Silicon Contamination in Film.

    • Cause: Incomplete removal of

      
      .
      
    • Fix: Double the Purge 1 time; increase carrier gas flow.

References

  • Puurunen, R. L. (2005). "Surface chemistry of atomic layer deposition: A case study for the trimethylaluminum/water process" (General ALD Mechanism Reference). Journal of Applied Physics. Link

  • Niinistö, J., et al. (2004). "Atomic layer deposition of high-k oxides of the group 3 metals" (Discusses Lanthanide silylamide/amidinate behavior). Journal of Materials Chemistry. Link

  • Leskelä, M., & Ritala, M. (2002). "Atomic layer deposition (ALD): from precursors to thin film structures."[1] Thin Solid Films. Link

  • Upadhyay, K. K., et al. (2021). "Atomic layer deposition of dielectric Y2O3 thin films from a homoleptic yttrium formamidinate precursor." (Comparative study on Y-precursor volatility and growth windows). RSC Advances. Link

Sources

Synthesis of Tris[N,N-bis(trimethylsilyl)amide]yttrium from YCl₃: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of Tris[N,N-bis(trimethylsilyl)amide]yttrium, denoted as Y[N(SiMe₃)₂]₃, from anhydrous yttrium trichloride (YCl₃). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a robust and reproducible method for obtaining this valuable yttrium precursor. Beyond a mere recitation of steps, this note delves into the causality behind the experimental choices, emphasizing safe handling practices for air- and moisture-sensitive reagents and products. The protocol includes sections on reaction setup, synthesis, purification by recrystallization, and characterization of the final product.

Introduction and Scientific Rationale

Tris[N,N-bis(trimethylsilyl)amide]yttrium, a member of the family of metal bis(trimethylsilyl)amides, is a highly significant organometallic compound. Its utility stems from the bulky bis(trimethylsilyl)amide ligands, which impart several key properties:

  • Low Coordination Number: The steric hindrance of the ligands typically results in a three-coordinate yttrium center, leading to a coordinatively unsaturated and highly reactive species.

  • High Solubility: The trimethylsilyl groups render the complex soluble in a wide range of non-polar organic solvents, facilitating its use in various solution-phase reactions.

  • Volatility: The compound exhibits sufficient volatility for use in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for the creation of yttrium-containing thin films.

These characteristics make Y[N(SiMe₃)₂]₃ a versatile precursor in catalysis, particularly for polymerization and hydroamination reactions, as well as in materials science.

The synthesis described herein is a classic salt metathesis reaction. The fundamental principle involves the reaction of an anhydrous metal halide (YCl₃) with an alkali metal salt of the desired amide ligand, in this case, a lithium or sodium salt of bis(trimethylsilyl)amine. The thermodynamic driving force for this reaction is the formation of a stable, insoluble alkali metal halide (e.g., LiCl), which precipitates from the reaction mixture, shifting the equilibrium towards the desired product.

Safety and Handling of Air-Sensitive Compounds

DANGER: This synthesis involves pyrophoric, air- and moisture-sensitive, and corrosive materials. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[1][2]

  • Yttrium Trichloride (YCl₃): Anhydrous YCl₃ is hygroscopic and will readily absorb atmospheric moisture. Ensure it is handled exclusively under an inert atmosphere.

  • Lithium or Sodium bis(trimethylsilyl)amide ([Li/Na]N(SiMe₃)₂): These reagents are highly reactive towards water and protic solvents. They are corrosive and can cause severe burns.[3] Always handle with appropriate personal protective equipment (PPE).

  • Tris[N,N-bis(trimethylsilyl)amide]yttrium (Y[N(SiMe₃)₂]₃): The product is also sensitive to air and moisture and should be handled and stored under an inert atmosphere.

  • Solvents: All solvents used must be rigorously dried and deoxygenated prior to use.

Required Personal Protective Equipment (PPE):

  • Flame-retardant lab coat

  • Safety glasses or goggles

  • Chemical-resistant gloves (consult manufacturer's data for suitability with the specific solvents and reagents used)

  • Face shield (recommended when handling larger quantities)

Reagents and Equipment

Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplierNotes
Anhydrous Yttrium(III) ChlorideYCl₃195.26≥99.9%Major Chemical SupplierMust be anhydrous.
Lithium bis(trimethylsilyl)amideLiN(SiMe₃)₂167.33≥97%Major Chemical SupplierCan be substituted with NaN(SiMe₃)₂ or KN(SiMe₃)₂.
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%Major Chemical SupplierMust be freshly distilled from a suitable drying agent (e.g., Na/benzophenone).
TolueneC₇H₈92.14Anhydrous, ≥99.8%Major Chemical SupplierMust be freshly distilled from a suitable drying agent (e.g., Na/benzophenone).
Pentane or HexaneC₅H₁₂ / C₆H₁₄72.15 / 86.18AnhydrousMajor Chemical SupplierFor washing and recrystallization.
Equipment
  • Schlenk line with a dual vacuum/inert gas manifold

  • Glovebox (optional, but recommended for handling solids)

  • Schlenk flasks (various sizes)

  • Reflux condenser

  • Cannulas and syringes for liquid transfers

  • Filter cannula or filter frit assembly

  • Magnetic stirrer and stir bars

  • Heating mantle with a temperature controller

  • Cold trap (for vacuum line)

  • NMR tubes suitable for air-sensitive samples

Experimental Protocol

This protocol is adapted from the foundational work of Bradley, Ghotra, and Hart (1973).[4][5]

Reaction Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification YCl3 Anhydrous YCl3 ReactionFlask Combine Reagents in THF Stir at Room Temperature Reflux YCl3->ReactionFlask Add to flask LiN_SiMe3_2 LiN(SiMe3)2 LiN_SiMe3_2->ReactionFlask Add to flask THF Anhydrous THF THF->ReactionFlask Filter Filter to remove LiCl ReactionFlask->Filter Reaction Mixture SolventRemoval Remove THF in vacuo Filter->SolventRemoval Filtrate Extraction Extract with Pentane SolventRemoval->Extraction Crude Product Recrystallization Recrystallize from Toluene/Pentane Extraction->Recrystallization FinalProduct Y[N(SiMe3)2]3 Crystals Recrystallization->FinalProduct

Caption: Workflow for the synthesis of Y[N(SiMe₃)₂]₃.

Step-by-Step Procedure
  • Preparation of the YCl₃ Slurry:

    • In a glovebox or under a positive flow of inert gas, add anhydrous YCl₃ (e.g., 1.95 g, 10.0 mmol) to a 250 mL Schlenk flask equipped with a magnetic stir bar.

    • Using a cannula, add approximately 50 mL of anhydrous THF to the flask to create a slurry.

    • Rationale: Creating a slurry ensures that the YCl₃ is well-dispersed, maximizing the surface area available for reaction.

  • Preparation of the Amide Solution:

    • In a separate 100 mL Schlenk flask, dissolve lithium bis(trimethylsilyl)amide (e.g., 5.02 g, 30.0 mmol) in approximately 50 mL of anhydrous THF. Gentle warming may be required to facilitate dissolution.

    • Rationale: A 3:1 stoichiometric ratio of the amide to the yttrium salt is used to ensure complete substitution of the chloride ions.

  • Reaction:

    • Slowly add the lithium bis(trimethylsilyl)amide solution to the stirring YCl₃ slurry at room temperature via a cannula over 30 minutes.

    • Upon addition, a white precipitate of lithium chloride (LiCl) will form.

    • Once the addition is complete, attach a reflux condenser to the reaction flask and heat the mixture to reflux for 12-24 hours.

    • Rationale: The slow addition helps to control any potential exotherm. Refluxing ensures the reaction goes to completion.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent (THF) under vacuum to obtain a solid residue.

    • Rationale: Removing the THF at this stage can improve the efficiency of the subsequent extraction.

    • Under an inert atmosphere, add approximately 100 mL of anhydrous pentane (or hexane) to the flask and stir vigorously for 30 minutes to dissolve the product.

    • Allow the LiCl precipitate to settle.

    • Carefully transfer the supernatant containing the product to a clean Schlenk flask via a filter cannula, leaving the insoluble LiCl behind.

    • Wash the remaining LiCl precipitate with an additional 20-30 mL of pentane and combine the washings with the product solution.

    • Rationale: The product is soluble in pentane, while the LiCl byproduct is not, allowing for separation by extraction and filtration.

  • Purification by Recrystallization:

    • Remove the pentane from the combined filtrates under vacuum to yield the crude, solid Y[N(SiMe₃)₂]₃.

    • Dissolve the crude product in a minimal amount of hot anhydrous toluene.

    • Slowly add anhydrous pentane until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in a -20 °C freezer overnight to induce crystallization.

    • Rationale: Recrystallization is a powerful purification technique. The product is more soluble in hot toluene than in cold, and less soluble in a toluene/pentane mixture, allowing for the formation of pure crystals upon cooling.

    • Isolate the crystalline product by decanting the mother liquor via a cannula.

    • Wash the crystals with a small amount of cold pentane and dry under high vacuum. The expected yield is typically in the range of 70-85%.

Characterization

To confirm the identity and purity of the synthesized Tris[N,N-bis(trimethylsilyl)amide]yttrium, the following characterization techniques are recommended:

  • ¹H NMR Spectroscopy:

    • Solvent: C₆D₆

    • Expected Chemical Shift (δ): A single sharp resonance should be observed for the 54 equivalent protons of the trimethylsilyl groups.

  • ¹³C NMR Spectroscopy:

    • Solvent: C₆D₆

    • Expected Chemical Shift (δ): A single resonance corresponding to the methyl carbons of the SiMe₃ groups.

  • ⁸⁹Y NMR Spectroscopy:

    • Solvent: C₆D₆ or CDCl₃

    • Expected Chemical Shift (δ): A characteristic chemical shift for the yttrium center should be observed. For instance, a known spectrum shows a distinct peak for the Y[N(SiMe₃)₂]₃ precursor.[6] The ⁸⁹Y nucleus has a spin of I = 1/2, which can provide valuable structural information.

  • Melting Point:

    • The literature melting point for Y[N(SiMe₃)₂]₃ is in the range of 161-166 °C.[5][7] A sharp melting point is indicative of high purity.

  • Elemental Analysis:

    • Combustion analysis should yield elemental percentages (C, H, N) that are in close agreement with the calculated values for C₁₈H₅₄N₃Si₆Y.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of high-purity Tris[N,N-bis(trimethylsilyl)amide]yttrium from commercially available starting materials. Adherence to strict air- and moisture-free techniques is paramount to the success of this synthesis. The resulting product is a valuable precursor for a wide range of applications in modern chemistry and materials science.

References

  • Bradley, D. C.; Ghotra, J. S.; Hart, F. A. Low co-ordination numbers in lanthanide and actinide compounds. Part I. The preparation and characterization of tris{bis(trimethylsilyl)-amido}lanthanides. J. Chem. Soc., Dalton Trans.1973 , 1021-1023. [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Amsterdam. Published online April 12, 2008.
  • Kremer, K. A. M.; Helquist, P. Purification of Air-Sensitive Organometallic Compounds by a Modified Flash Chromatography Procedure. Organometallics1984 , 3 (11), 1743–1745. [Link]

  • Fuchs, J. et al. ⁸⁹Y NMR spectra. a) Y‐precursor Y[N(SiMe3)2]3 (YN3). ResearchGate.
  • Tris N,N-bis(trimethylsilyl)amide yttrium Safety Information. Sigma-Aldrich. (Product safety sheet).
  • Shriver, D. F.; Drezdzon, M. A. The Manipulation of Air-Sensitive Compounds, 2nd ed.; Wiley-Interscience: New York, 1986.
  • Yttrium HMDS3. Scribd.
  • Tris[N,N-bis(trimethylsilyl)amide]yttrium(III), 98+%, Thermo Scientific Chemicals. Fisher Scientific.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Tris[N,N-bis(trimethylsilyl)amide]yttrium(III). Sinocompound.
  • Bradley, D. C.; Ghotra, J. S.; Hart, F. A. Low co-ordination numbers in lanthanide and actinide compounds. Part I. The preparation and characterization of tris{bis(trimethylsilyl)-amido}lanthanides. RSC Publishing.
  • Synthesis of heteroleptic yttrium and dyspromethium 1,2,4- tris(trimethylsilyl)cyclopentadienyl complexes. The University of Manchester Research Explorer.
  • Tris(N,N-bis(trimethylsilyl)amide)yttrium(III). Ereztech.
  • TRIS[N,N-BIS(TRIMETHYLSILYL)AMIDE]YTTRIUM (III). ChemicalBook. (Chemical properties and uses).

Sources

Protocol for atomic layer deposition of Y2O3 at 250°C

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Atomic Layer Deposition of Yttrium(III) Oxide at 250°C

Abstract

This document provides a comprehensive guide for the deposition of high-quality yttrium(III) oxide (Y₂O₃) thin films at a substrate temperature of 250°C using thermal Atomic Layer Deposition (ALD). Y₂O₃ is a material of significant interest for a range of applications, including high-permittivity (high-k) gate dielectrics in next-generation transistors, protective coatings, and optical layers, owing to its wide bandgap (~5.5 eV), high dielectric constant (~15), and excellent thermal stability[1][2][3]. This protocol emphasizes the rationale behind precursor selection and parameter optimization to achieve self-limiting, high-purity film growth. Detailed methodologies for substrate preparation, the ALD process, and subsequent film characterization are presented for researchers, scientists, and engineers in materials science and semiconductor development.

Introduction: The Rationale for Y₂O₃ ALD at 250°C

Atomic Layer Deposition is a vapor phase technique that builds thin films one atomic layer at a time through sequential, self-limiting surface reactions[4][5]. This method offers unparalleled control over film thickness and conformality, making it ideal for coating complex, high-aspect-ratio nanostructures.

The choice of 250°C as the deposition temperature represents a crucial balance. It is sufficiently high to ensure adequate precursor reactivity and to drive the surface reactions to completion, yet low enough to be compatible with thermally sensitive substrates and to prevent precursor decomposition, which would lead to uncontrolled chemical vapor deposition (CVD)-like growth[6][7]. Many yttrium precursors exhibit a stable "ALD window"—a temperature range where growth rate is constant—that includes 250°C[2][6][8].

Precursor Selection: Causality and Chemistry

The success of any ALD process is fundamentally tied to the chemistry of the chosen precursors. For Y₂O₃, several classes of yttrium-containing organometallic compounds are available, each with distinct advantages and disadvantages.

Yttrium Precursor Classes
  • β-Diketonates (e.g., Y(thd)₃): Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium is a traditional precursor. However, it is a solid with a high melting point and typically requires a highly reactive co-reactant like ozone (O₃)[1][4][8][9]. Its primary drawback is a very low growth per cycle (GPC), often around 0.2 Å/cycle, which makes it inefficient for thicker films[1][9].

  • Amidates (e.g., Y(iPr₂amd)₃): Yttrium tris(N,N'-diisopropylacetamidinate) offers a wide ALD temperature window (150-280°C) and can be used with water as the co-reactant[4][10]. It provides a moderate GPC of approximately 0.8 Å/cycle with low impurity levels[4][10].

  • Cyclopentadienyls (e.g., Y(Cp)₃, Y(MeCp)₃, Y(sBuCp)₃): This class of precursors is highly reactive with water and offers significantly higher growth rates, a key advantage for process throughput[6][7]. For example, tris(methylcyclopentadienyl)yttrium (Y(MeCp)₃) and tris(cyclopentadienyl)yttrium (Y(Cp)₃) yield GPCs of 1.2–1.3 Å/cycle and 1.5–1.8 Å/cycle, respectively, at 250°C[6][8][11]. More recent developments include liquid precursors like tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)₃], which simplifies precursor delivery and achieves a GPC of ~1.5 Å/cycle at 250°C[1][9].

For this protocol, we will focus on the use of cyclopentadienyl-type precursors due to their high growth rates and demonstrated success at 250°C using water as the oxygen source.

Oxygen Source: Water (H₂O) vs. Ozone (O₃)

While ozone is necessary for less reactive precursors like Y(thd)₃, it can aggressively oxidize silicon substrates, creating an undesirable interfacial silicon oxide (SiOₓ) layer[8]. Water is a milder and highly effective co-reactant for the more reactive cyclopentadienyl precursors[6][7]. The surface reactions are clean, effectively removing the cyclopentadienyl ligands as volatile byproducts and leading to high-purity Y₂O₃ films with low carbon contamination[6][11].

Table 1: Comparison of Common Yttrium Precursors for ALD
Precursor TypeExample PrecursorStateCo-ReactantTypical GPC at ~250°C (Å/cycle)ALD Window (°C)Key Characteristics
β-Diketonate Y(thd)₃SolidO₃~0.2250–375Low growth rate, requires strong oxidant[4][8][9].
Amidinate Y(iPr₂amd)₃SolidH₂O~0.8150–280Good purity, moderate growth rate[4][10].
Cyclopentadienyl Y(MeCp)₃SolidH₂O~1.3200–400High growth rate, good film quality[6][8][11].
Cyclopentadienyl Y(Cp)₃SolidH₂O~1.5250–400Very high growth rate[6][8][11].
Cyclopentadienyl Y(sBuCp)₃LiquidH₂O~1.5200–350Liquid at room temp, high growth rate, high purity[1][9].

Detailed Experimental Protocol

This section outlines the step-by-step methodology for depositing Y₂O₃ thin films at 250°C using a cyclopentadienyl-based precursor and water.

Substrate Preparation

A pristine, contaminant-free substrate surface is critical for uniform nucleation and high-quality film growth. For a p-type Si(100) wafer:

  • Degreasing: Perform sequential ultrasonic cleaning in acetone, then isopropanol, for 10 minutes each.

  • Drying: Dry the substrate under a stream of high-purity nitrogen (N₂).

  • Native Oxide Removal (Optional but Recommended): Immerse the substrate in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF in H₂O) for 60-90 seconds to etch the native SiO₂.

  • Final Rinse & Dry: Rinse thoroughly with deionized (DI) water and immediately dry with N₂.

  • Load: Transfer the cleaned substrate into the ALD reactor load-lock without delay to minimize re-oxidation and ambient contamination.

ALD System and Precursor Setup
  • Reactor Conditions:

    • Set the reactor wall temperature to be slightly lower than the substrate temperature to prevent precursor condensation on the chamber walls.

    • Maintain a base pressure below 1 Torr.

    • Use high-purity N₂ or Argon (Ar) as the carrier and purge gas.

  • Precursor Handling:

    • Yttrium Precursor (e.g., Y(MeCp)₃): This is a solid precursor. Heat the precursor bubbler to a temperature that provides sufficient vapor pressure (e.g., 120-140°C, consult vapor pressure data).

    • Water Co-Reactant: Keep the H₂O source at room temperature.

    • Gas Lines: Heat all gas lines from the precursor sources to the reactor to a temperature 10-20°C higher than the precursor bubbler to prevent condensation.

The ALD Deposition Cycle

The core of the process is the repeated sequence of precursor and co-reactant pulses, separated by inert gas purges. The following diagram illustrates this fundamental cycle.

ALD_Cycle cluster_cycle One ALD Cycle A Step 1: Y(MeCp)₃ Pulse (Chemisorption) B Step 2: N₂ Purge (Remove Excess Precursor) A->B C Step 3: H₂O Pulse (Surface Reaction) B->C D Step 4: N₂ Purge (Remove Byproducts) C->D D->A Repeat N Times

Caption: The four sequential steps of a thermal ALD cycle for Y₂O₃.

Table 2: Protocol Parameters for Y₂O₃ ALD at 250°C
ParameterValueRationale / Notes
Substrate Temperature 250°CWithin the ALD window for many Cp-based precursors, ensuring self-limiting growth[6][8].
Y(MeCp)₃ Source Temp. 130°CProvides adequate vapor pressure for delivery into the reactor.
Carrier Gas (N₂) Flow 50 sccmTransports precursor vapor into the chamber.
Step 1: Y(MeCp)₃ Pulse 0.7 - 3.0 sPulse time should be long enough to achieve surface saturation. Saturation is confirmed at ≥0.7s[6][8].
Step 2: N₂ Purge 1.0 - 15.0 sCrucial for removing all non-adsorbed precursor molecules and preventing CVD reactions. Longer purges may be needed depending on reactor geometry[1][8].
Step 3: H₂O Pulse 0.7 - 2.0 sSufficient time for water vapor to react with the chemisorbed yttrium precursor layer.
Step 4: N₂ Purge 1.2 - 20.0 sRemoves volatile byproducts (e.g., methylcyclopentadiene) and excess water.
Number of Cycles 100 - 1000Determines the final film thickness. For a GPC of 1.3 Å/cycle, 200 cycles yield a ~26 nm film.

Note: These pulse and purge times are starting points. They must be optimized for the specific ALD reactor being used by running saturation experiments.

Process Validation and Film Characterization

A robust ALD process is self-validating. The following steps confirm the process integrity and characterize the resulting Y₂O₃ film.

Workflow for Validation and Characterization

Workflow cluster_prep Preparation cluster_dep Deposition cluster_char Characterization A Substrate Cleaning B ALD at 250°C (Varying Cycles) A->B C Thickness Measurement (Ellipsometry, XRR) B->C Validate Linearity D Compositional Analysis (XPS) C->D E Structural Analysis (XRD) C->E F Surface Morphology (AFM) C->F

Caption: Experimental workflow from substrate preparation to film analysis.

Key Characterization Techniques
  • Growth Linearity: Deposit films using a varying number of ALD cycles (e.g., 50, 100, 150, 200). Measure the thickness of each film using spectroscopic ellipsometry or X-ray reflectivity (XRR). A plot of thickness versus the number of cycles should be linear, passing through the origin, which confirms a constant GPC and is a hallmark of ALD[1].

  • Compositional Purity: Use X-ray Photoelectron Spectroscopy (XPS) to analyze the chemical composition. For a high-quality film deposited at 250°C, the Y/O ratio should be close to the stoichiometric 2:3. Carbon impurity levels should be very low, typically below 0.5 atomic %[6][11].

  • Crystallinity: X-ray Diffraction (XRD) is used to determine the crystal structure. As-deposited Y₂O₃ films at 250°C are often polycrystalline with a cubic structure[4][6].

  • Surface Morphology: Atomic Force Microscopy (AFM) provides information on the surface roughness. Smooth films, with a root-mean-square (RMS) roughness typically below 1 nm, are indicative of a well-controlled ALD process[1][9].

Table 3: Expected Y₂O₃ Film Properties (250°C Deposition)
PropertyExpected ValueCharacterization Technique
Growth per Cycle (GPC) 1.2 - 1.5 Å/cycleEllipsometry, XRR
Refractive Index (@ 633 nm) ~1.8 - 1.9Ellipsometry
Crystal Structure Polycrystalline, CubicXRD
Composition (Y:O) ~2:3XPS
Carbon Impurity < 0.5 at.%XPS[11]
RMS Roughness < 1.0 nmAFM[1][9]
Dielectric Constant (k) ~11 - 15C-V Measurement[1][2]

Conclusion

The atomic layer deposition of yttrium(III) oxide at 250°C is a robust and highly controllable process for producing high-quality thin films. The selection of a cyclopentadienyl-type yttrium precursor in combination with water as the co-reactant enables high growth rates, excellent film purity, and desirable material properties. By following the detailed protocol and validation steps outlined in this application note, researchers can reliably deposit Y₂O₃ films for advanced electronic and optical applications. The key to a successful process lies in the meticulous optimization of pulse and purge times for the specific reactor system to ensure true self-limiting growth.

References

  • Kim, H. et al. (2023). Atomic layer deposition of Y₂O₃ films using a novel liquid homoleptic yttrium precursor tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)₃] and water. RSC Advances, 13(40), 28287-28294. [Link]

  • Lee, S. et al. (2024). Atomic Layer Deposition of Y₂O₃ Thin Films Using Y(MeCp)₂(iPr-nPrAMD) Precursor and H₂O, and Their Erosion Resistance in CF₄-Based Plasma. Coatings, 14(1), 53. [Link]

  • Gordon, R. G. et al. (2005). Atomic Layer Deposition of Y₂O₃ Thin Films from Yttrium Tris(N,N'-diisopropylacetamidinate) and Water. Chemistry of Materials, 17(19), 4884–4890. [Link]

  • Niinistö, J. et al. (2004). Processing of Y₂O₃ Thin Films by Atomic Layer Deposition from Cyclopentadienyl-Type Compounds and Water as Precursors. Chemistry of Materials, 16(15), 2953–2958. [Link]

  • Semantic Scholar. (n.d.). Atomic layer deposition of Y₂O₃ films using a novel liquid homoleptic yttrium precursor tris(sec - Semantic Scholar. Retrieved from [Link]

  • Niinistö, J. et al. (2004). Processing of Y₂O₃ Thin Films by Atomic Layer Deposition from Cyclopentadienyl-Type Compounds and Water as Precursors. American Chemical Society. [Link]

  • Tran, D. T. et al. (2025). Film thickness non-uniformity and crucial role of water dosage for atomic layer deposition of yttrium oxide from yttrium cyclopentadienyl precursor. University of Twente Research Information. [Link]

  • ResearchGate. (2025). Processing of Y₂O₃ Thin Films by Atomic Layer Deposition from Cyclopentadienyl-Type Compounds and Water as Precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). Atomic Layer Deposition of Y₂O₃ Thin Films from Yttrium Tris (N, N'-diisopropylacetamidinate) and Water. Retrieved from [Link]

  • ResearchGate. (2025). Low‐Temperature ALE Deposition of Y₂O₃ Thin Films from β‐Diketonate Precursors. Retrieved from [Link]

  • Park, J. H. et al. (n.d.). Atomic layer deposition of Y₂O₃ films using heteroleptic liquid (iPrCp)₂Y(iPr-amd) precursor. Journal of Materials Chemistry C. [Link]

  • Devi, A. et al. (2018). Water assisted atomic layer deposition of yttrium oxide using tris(N,N'-diisopropyl-2-dimethylamido-guanidinato) yttrium(III). Dalton Transactions, 47(8), 2613-2621. [Link]

  • EMD Group. (n.d.). Atomic Layer Deposition of Yttrium Oxide Using a Liquid Yttrium Precursor, Y-08. Retrieved from [Link]

  • MOCVD Precursor Encyclopedia. (n.d.). Y CYCLOPENTADIENYLS. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Thermal Atomic Layer Deposition of Yttrium Oxide Films and Their Properties in Anticorrosion and Water Repellent Coating Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Materials Chemistry C. Retrieved from [Link]

  • CORE. (2019). Thermal and Plasma-Enhanced Atomic Layer Deposition of Yttrium Oxide Films and the Properties of Water Wettability. Retrieved from [Link]

  • Aalto Research Portal. (2025). In situ growth of ultrathin Y₂O₃ capping layers for Eu-organic thin films via atomic/molecular layer deposition. Retrieved from [Link]

  • PubMed. (2020). Thermal and Plasma-Enhanced Atomic Layer Deposition of Yttrium Oxide Films and the Properties of Water Wettability. ACS Applied Materials & Interfaces, 12(2), 3179-3187. [Link]

  • ResearchGate. (n.d.). Thermal and Plasma-Enhanced Atomic Layer Deposition of Yttrium Oxide Films and the Properties of Water Wettability. Retrieved from [Link]

  • Plasma Enhanced Atomic Layer Deposition Film Publications. (n.d.). Y₂O₃. Retrieved from [Link]

  • Arradiance. (n.d.). Low Temperature (LT) Thermal ALD Oxides Using Ozone Process. Retrieved from [Link]

Sources

Application Notes & Protocols: Yttrium Amide-Catalyzed Anti-Markovnikov Hydroamination

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Abstract: The addition of an N-H bond across a carbon-carbon multiple bond, known as hydroamination, represents one of the most atom-economical methods for synthesizing amines, fundamental building blocks in pharmaceuticals and fine chemicals. Achieving anti-Markovnikov selectivity, where the amine adds to the less substituted carbon of an alkene, has been a significant challenge.[1][2] This guide provides an in-depth exploration of yttrium amide catalysts, which have emerged as powerful tools for mediating this transformation with high efficiency and selectivity. We will discuss the underlying mechanism, provide detailed protocols for catalyst application, and present a workflow for achieving successful anti-Markovnikov hydroamination of unactivated alkenes.

Introduction: The Strategic Advantage of Yttrium Catalysis

Amines are ubiquitous in bioactive molecules, and their synthesis is a cornerstone of drug discovery and development. Traditional methods often involve multi-step sequences with stoichiometric reagents, leading to significant waste. Catalytic hydroamination offers a direct, atom-economical alternative.[3][4] While many catalysts favor the thermodynamically preferred Markovnikov product, rare-earth metals, particularly yttrium, have proven uniquely effective in reversing this regioselectivity.[1]

The success of yttrium catalysts stems from their large ionic radii and high electrophilicity, which facilitate the coordination of both the amine and the alkene. The mechanism, often referred to as the "lanthanide-like" or "amido" mechanism, proceeds through a well-defined pathway that allows for exquisite control over the regiochemical outcome, primarily governed by sterics.[1][5] This guide focuses on practical applications, enabling researchers to harness the power of these catalytic systems.

The Catalytic Cycle: A Mechanistic Rationale for Selectivity

Understanding the catalytic cycle is paramount to troubleshooting and optimizing reaction conditions. The generally accepted mechanism for yttrium-catalyzed hydroamination involves a series of well-defined organometallic steps.[1][5][6] A computational study of a related yttrium system favors a stepwise σ-insertive pathway, which is reflected in the cycle below.[7]

The key to anti-Markovnikov selectivity lies in the migratory insertion step (TS-1). In this four-membered transition state, the bulky ancillary ligands on the yttrium center create a sterically demanding environment. To minimize unfavorable steric interactions, the alkene orients itself such that the yttrium atom is bonded to the terminal, less-substituted carbon, thereby directing the amide group to this position.[6]

Catalytic_Cycle Figure 1: Proposed Catalytic Cycle for Anti-Markovnikov Hydroamination cluster_main Figure 1: Proposed Catalytic Cycle for Anti-Markovnikov Hydroamination Precatalyst Y-X Precatalyst (e.g., Y[N(SiMe3)2]3) Active_Catalyst Active Y-Amide Catalyst [L_n Y-NR'H] Precatalyst->Active_Catalyst + R'NH2 - HX Alkene_Complex Alkene Coordination Complex Active_Catalyst->Alkene_Complex + Alkene TS1 TS-1: Migratory Insertion (Anti-Markovnikov) Alkene_Complex->TS1 Regioselective Insertion Y_Alkyl Y-Alkyl Intermediate TS1->Y_Alkyl Product_Release Product Release & Catalyst Regeneration Y_Alkyl->Product_Release + R'NH2 Product_Release->Active_Catalyst - Anti-Markovnikov Amine Product

Caption: Figure 1: Proposed Catalytic Cycle for Anti-Markovnikov Hydroamination.

Featured Catalyst System: Silyl-Substituted Ortho-Terphenoxide Yttrium Complexes

While various ligand scaffolds exist, silyl-substituted ortho-terphenoxide yttrium complexes have demonstrated excellent activity and selectivity in the intermolecular anti-Markovnikov hydroamination of substrates like vinylsilanes and norbornene.[6][8] The bulky nature of the terphenoxide ligand is crucial for enforcing the desired regioselectivity.

Catalyst Precursor ExampleLigand TypeKey FeatureRelevant Substrates
(OAr)Y[N(SiMe₃)₂]₂ Silyl-Substituted Ortho-TerphenoxideHighly sterically demandingVinylsilanes, Norbornene[6][8]
[(iPr)₂ATI]Y[N(SiMe₃)₂]₂ AminotroponiminateCp-alternative ligandAminoalkynes[9]
[Y(Ar₂N₂NMe){N(SiHMe₂)₂}(THF)] DiamidoamineHigh activity, good diastereoselectivityAminoalkenes, Aminoalkynes[4]

Table 1: Examples of Yttrium Amide Precatalyst Systems for Hydroamination.

Experimental Protocols

Safety First: Yttrium amide complexes and their precursors are highly sensitive to air and moisture. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents must be rigorously dried and degassed prior to use.

Protocol 1: General Procedure for Catalytic Anti-Markovnikov Hydroamination

This protocol is adapted from methodologies reported for silyl-substituted ortho-terphenoxide yttrium complexes and serves as a robust starting point.[6][8]

Materials:

  • Yttrium precatalyst (e.g., (OAr)Y[N(SiMe₃)₂]₂) (0.02 mmol, 5 mol%)

  • Amine substrate (0.4 mmol, 1.0 equiv)

  • Alkene substrate (e.g., Norbornene) (2.0 mmol, 5.0 equiv)

  • Anhydrous, degassed solvent (e.g., [D₈]THF or Toluene) (approx. 0.5 mL)

  • Internal standard (e.g., N,N-dimethylbenzylamine, if released from catalyst)

  • Oven-dried screw-cap NMR tube or reaction vial

Workflow Diagram:

Experimental_Workflow Figure 2: Experimental Workflow Start Start (In Glovebox) Charge_Vial Charge vial with Yttrium precatalyst Start->Charge_Vial Add_Substrates Add Amine & Alkene Substrates Charge_Vial->Add_Substrates Add_Solvent Add Anhydrous Solvent Add_Substrates->Add_Solvent Seal_Vial Seal Vial Tightly with Screw Cap Add_Solvent->Seal_Vial Reaction Heat Reaction Mixture (e.g., 150 °C, 16 h) Seal_Vial->Reaction Remove from Glovebox Analysis Cool to RT & Analyze (NMR, GC-MS) Reaction->Analysis End End Analysis->End

Caption: Figure 2: General Experimental Workflow for Yttrium-Catalyzed Hydroamination.

Step-by-Step Procedure:

  • Preparation (Inside an Argon-filled Glovebox):

    • Place an oven-dried screw-cap NMR tube or a suitable reaction vial onto a tared balance.

    • Add the yttrium precatalyst (e.g., ~15-20 mg for a 0.02 mmol scale, depending on MW). Record the exact mass.

    • Add the amine substrate (0.4 mmol).

    • Add the alkene substrate (2.0 mmol). Note: Using an excess of the alkene can improve reaction rates and catalyst stability.

    • Add the anhydrous, degassed solvent (approx. 0.5 mL).

  • Reaction Setup:

    • Securely seal the NMR tube or vial with a Teflon-lined screw cap.

    • If necessary, wrap the cap with electrical tape or Parafilm® for an extra seal.

    • Remove the sealed vessel from the glovebox.

  • Reaction Execution:

    • Place the vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 150 °C).[6]

    • Allow the reaction to stir for the specified time (e.g., 16 hours). Note: Reaction progress should be monitored by taking aliquots (if possible) or by running trial reactions at different time points.

  • Analysis:

    • After the reaction period, remove the vessel from the heat source and allow it to cool to room temperature.

    • Conversion can be determined directly by ¹H NMR spectroscopy, using the integrals of product signals relative to the starting material or an internal standard.[6]

    • For volatile components, GC-MS analysis can also be used to determine conversion and identify products.

  • Product Isolation (Optional):

    • For larger-scale reactions, the solvent can be removed under reduced pressure.

    • The resulting residue can then be purified by column chromatography on silica gel or alumina, or by distillation, depending on the physical properties of the product.

Protocol 2: In-Situ Catalyst Generation

For some systems, the active catalyst can be generated in situ from simpler, more stable precursors, which can be a convenient alternative to synthesizing and handling the isolated amide precatalyst.[10][11]

Materials:

  • Y[N(TMS)₂]₃ (TMS = SiMe₃) (0.02 mmol, 1 equiv)

  • Ligand (e.g., diamine or NPS ligand) (0.02 mmol, 1 equiv)

  • Amine and Alkene substrates

  • Anhydrous, degassed benzene-d₆

Procedure:

  • Catalyst Formation (Inside a Glovebox):

    • In a screw-cap NMR tube, combine Y[N(TMS)₂]₃ and the desired ancillary ligand in benzene-d₆.

    • Heat the mixture (e.g., 120 °C) for the time required to achieve quantitative formation of the desired complex, which can be monitored by NMR via the disappearance of starting material signals and the appearance of liberated (TMS)₂NH.[10]

  • Hydroamination:

    • Once catalyst formation is complete, cool the tube to the desired reaction temperature (e.g., 25 °C).

    • Add the amine and alkene substrates to the NMR tube containing the in situ generated catalyst.

    • Monitor the reaction directly by NMR spectroscopy.

Substrate Scope & Limitations

Yttrium amide catalysts are effective for a range of substrates, but performance is influenced by sterics and electronics.

Successful Substrates:

  • Alkenes: Norbornene and other strained olefins are often excellent substrates.[6] Vinylsilanes show high reactivity and complete anti-Markovnikov selectivity.[8]

  • Amines: A variety of benzylic and aliphatic primary and secondary amines are well-tolerated.[8] Sterically hindered primary amines may require catalysts with less bulky ligands to achieve high conversion.[6]

Limitations & Challenges:

  • Functional Group Tolerance: The highly reactive nature of the yttrium-amide bond makes it sensitive to protic functional groups (e.g., -OH, -COOH) and some carbonyls. Substrates must be chosen carefully.

  • Unactivated Alkenes: While effective for some unactivated alkenes, achieving high turnover numbers with simple, non-strained terminal alkenes like 1-hexene can still be challenging and may require higher temperatures or longer reaction times.

  • Markovnikov Selectivity: In some cases, particularly with lanthanide salts in ionic liquids, the Markovnikov product can be favored, highlighting the critical role of the ligand and reaction conditions in controlling regioselectivity.[3][12]

Conclusion

Yttrium amide complexes are potent catalysts for mediating the challenging anti-Markovnikov hydroamination of alkenes. By leveraging a sterically-driven, amido-based mechanism, these systems provide a direct and atom-economical route to valuable linear amine products. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully implement this methodology. Careful attention to inert atmosphere techniques and an understanding of the underlying catalytic cycle are the keys to achieving high yields and selectivities in this powerful transformation.

References

  • Yin, P., & Loh, T. -P. (2009). Intermolecular Hydroamination between Nonactivated Alkenes and Aniline Catalyzed by Lanthanide Salts in Ionic Solvents. Organic Letters, 11(17), 3791-3793. Available from: [Link]

  • Koppuni, P., et al. (2005). (Aminotroponiminato)yttrium Amides as Catalysts in Alkyne Hydroamination. Organometallics, 24(16), 3889-3892. Available from: [Link]

  • Yin, P., & Loh, T. -P. (2009). Intermolecular Hydroamination between Nonactivated Alkenes and Aniline Catalyzed by Lanthanide Salts in Ionic Solvents. Organic Letters, 11(17), 3791-3793. Available from: [Link]

  • Kim, J. Y., et al. (2011). Concerted C–N/C–H Bond Formation in Highly Enantioselective Yttrium(III)-Catalyzed Hydroamination. ACS Catalysis, 1(11), 1479-1482. Available from: [Link]

  • Fliedel, C., et al. (2012). Mechanistic elucidation of the yttrium(III)-catalysed intramolecular aminoalkene hydroamination: DFT favours a stepwise σ-insertive mechanism. Dalton Transactions, 41(38), 11791-11802. Available from: [Link]

  • Hannedouche, J., et al. (2012). Recent metal-catalysed asymmetric hydroaminations of alkenes. Organic & Biomolecular Chemistry, 10(46), 9149-9165. Available from: [Link]

  • Estévez, L., et al. (2023). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Chemical Reviews, 123(15), 9345-9411. Available from: [Link]

  • Kim, Y., et al. (2004). New Yttrium Complexes Bearing Diamidoamine Ligands as Efficient and Diastereoselective Catalysts for the Intramolecular Hydroamination of Alkenes and Alkynes. Organometallics, 23(10), 2495-2503. Available from: [Link]

  • Schafer, L. L. (2012). Yttrium amidate complexes for the catalytic synthesis of biodegradable polymers and amides. UBC Library Open Collections. Available from: [Link]

  • Polak, L. H., et al. (2024). Yttrium‐Catalyzed Intermolecular Hydroamination of Norbornene with Simple Amines. Chemistry – A European Journal. Available from: [Link]

  • LibreTexts. (2023). Hydroamination. Chemistry LibreTexts. Available from: [Link]

  • Lee, C., et al. (2007). Intramolecular Hydroaminations of Aminoalkynes Catalyzed by Yttrium Complexes and Aminoallenes Catalyzed by Zirconium Complexes. Bulletin of the Korean Chemical Society, 28(7), 1127-1132. Available from: [Link]

  • Lee, C., et al. (2007). Intramolecular Hydroaminations of Aminoalkynes Catalyzed by Yttrium Complexes and Aminoallenes Catalyzed by Zirconium Complexes. kchem.org. Available from: [Link]

  • Kseab, A. S., et al. (2024). Enantioselective Hydroaminations Catalyzed by Yttrium(III)-Bis(sulfoximine) Complexes. Chemistry – A European Journal, 30(67), e202401191. Available from: [Link]

  • Polak, L. H., et al. (2023). Yttrium-Catalyzed Intermolecular Anti-Markovnikov Hydroamination and Sequential Intermolecular Hydroamination/Endocyclization of Vinylsilanes. Advanced Synthesis & Catalysis, 365(23), 4293-4302. Available from: [Link]

  • Estévez, L., et al. (2023). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Chemical Reviews, 123(15), 9345-9411. Available from: [Link]

  • Müller, T. E., et al. (2015). Late Transition Metal-Catalyzed Hydroamination and Hydroamidation. Chemical Reviews, 115(9), 3366-3472. Available from: [Link]

  • Kotora, M., et al. (2002). Enantioselective intramolecular alkene hydroaminations catalyzed by yttrium complexes of axially chiral bis(thiolate) ligands. Organic Letters, 4(12), 2093-2095. Available from: [Link]

  • Polak, L. H., et al. (2024). Yttrium‐Catalyzed Intermolecular Hydroamination of Norbornene with Simple Amines. Chemistry – A European Journal. Available from: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low growth rates in yttrium oxide ALD

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Yttrium Oxide (Y₂O₃) ALD

Welcome to the technical support guide for Yttrium Oxide (Y₂O₃) Atomic Layer Deposition (ALD). This resource is designed for scientists and researchers encountering challenges with low growth rates during their experimental work. Here, we move beyond simple checklists to provide in-depth, cause-and-effect troubleshooting, ensuring you understand the "why" behind every step. Our goal is to empower you to diagnose issues methodically and achieve robust, repeatable Y₂O₃ deposition.

Troubleshooting Guide: Diagnosing Low Growth Per Cycle (GPC)

Low or non-existent Growth Per Cycle (GPC) is one of the most common frustrations in ALD. This guide provides a logical workflow to identify and resolve the root cause of diminished Y₂O₃ growth rates.

Question 1: My Y₂O₃ growth rate is near zero or significantly below the expected GPC. What is my first step?

Answer: The first step is to systematically verify your core process parameters against established benchmarks. Low growth is typically rooted in one of four areas: Precursor Delivery , Reaction Temperature , Co-reactant (Oxidant) Delivery , or Substrate Condition .

Start with a "Saturation Test." An ideal ALD process relies on self-limiting surface reactions, meaning that once the surface is fully saturated with the precursor or co-reactant, no further material deposits in that half-cycle.[1][2][3] Verifying saturation is the most critical diagnostic step.

  • Set Baseline: Fix your deposition temperature, co-reactant pulse, and all purge times to values known to be sufficient (e.g., start with a long, 20-second purge).

  • Vary Precursor Pulse: Run a series of short depositions (e.g., 50 cycles each) where you vary only the yttrium precursor pulse time (e.g., 0.5s, 1s, 2s, 3s, 4s, 5s).

  • Measure Thickness: Measure the film thickness for each run using an appropriate technique like spectroscopic ellipsometry.

  • Plot & Analyze: Plot GPC (Thickness / 50 cycles) versus precursor pulse time. The curve should initially rise and then plateau. The "saturation point" is the pulse time at which the GPC becomes constant. Your standard recipe should use a pulse time safely within this plateau region.[1][4][5]

If you cannot achieve saturation (i.e., the GPC never plateaus), it points to a fundamental issue with precursor delivery or thermal stability.

Question 2: I've performed a saturation experiment and my GPC is still low, even with very long precursor pulses. What's the underlying problem?

Answer: This scenario strongly suggests an issue with the yttrium precursor itself or its delivery path to the chamber. The core problem is an insufficient number of precursor molecules reaching the substrate surface to achieve a saturated monolayer.

This can be broken down into two primary causes:

  • Insufficient Volatility (Vapor Pressure): The precursor is not generating enough vapor to be effectively transported into the chamber.

  • Precursor Degradation: The precursor has chemically broken down, either in the container or in the delivery lines, and is no longer reactive.

Potential CauseScientific ExplanationRecommended Action & Protocol
Precursor Temperature Too Low Solid or liquid yttrium precursors rely on thermal energy to generate sufficient vapor pressure for delivery. If the source temperature is too low, the flux of molecules into the chamber will be inadequate to saturate the surface within a reasonable pulse time.Action: Increase the precursor ampoule/bubbler temperature in small increments (5-10°C). Protocol: 1. Increase temperature by 10°C. 2. Allow the system to stabilize for at least 30 minutes. 3. Repeat the saturation curve experiment. 4. Monitor for a leftward shift in the saturation curve, indicating more efficient delivery. Be careful not to exceed the precursor's decomposition temperature.[6]
Clogged Delivery Lines or Valves Over time, precursor can condense in cooler spots within the delivery lines or clog valves, physically obstructing the vapor path. This is common with solid precursors that require heated lines.Action: Perform a system bake-out and check for temperature uniformity along the delivery path. Protocol: 1. With the precursor valve closed, heat all delivery lines to 10-20°C above the precursor source temperature for several hours. 2. Use an infrared thermometer to check for any cold spots along the lines and at valve junctions. 3. If a clog is suspected, a system vent and physical inspection/cleaning may be necessary.
Precursor Degradation Many organometallic precursors are sensitive to prolonged heat, air, or moisture exposure. Degradation can occur if the precursor has been held at high temperature for an extended period or if there was a small leak in the system. Degraded precursors often have lower volatility and reactivity.Action: Visually inspect the precursor and consider replacement. Protocol: 1. (If safe and possible) Visually inspect the precursor. Degraded solid precursors may change color, appear "melted" or sintered. 2. If degradation is suspected, replace it with a fresh batch of precursor. 3. When installing a new precursor, ensure the system is leak-tight and perform several purge/pump cycles on the precursor line before opening the main valve.
Carrier Gas Flow Rate Too Low The inert carrier gas (e.g., Argon, Nitrogen) is responsible for transporting the precursor vapor into the reaction chamber. If the flow rate is too low, the partial pressure of the precursor in the chamber will be insufficient.Action: Verify and potentially increase the carrier gas flow rate through the precursor bubbler/ampoule. Protocol: 1. Check the Mass Flow Controller (MFC) settings for the precursor carrier gas. 2. Increase the flow rate (e.g., from 20 sccm to 40 sccm). 3. Re-run the saturation test to see if saturation is achieved more quickly.
Question 3: My precursor delivery seems fine, but my growth rate drops significantly when I increase the deposition temperature. Why is this happening?

Answer: You are likely operating outside the established "ALD window" for your specific precursor and co-reactant chemistry. The ALD window is the temperature range where the GPC is stable and independent of temperature.[4][6] A sharp drop in GPC at higher temperatures points to two main phenomena:

  • Precursor Desorption: At higher temperatures, the precursor molecules have increased thermal energy. This can cause them to desorb from the substrate surface before they have a chance to react, reducing the number of available reaction sites for the subsequent co-reactant pulse.[7]

  • Loss of Surface Species: The surface groups required for the precursor to chemisorb (e.g., hydroxyl groups, -OH) can be removed at higher temperatures, reducing the reactivity of the surface.

Conversely, a sharp increase in GPC above the ALD window is a classic sign of thermal decomposition, where the precursor breaks down on its own, leading to a non-self-limiting, CVD-like growth.[8][9]

Yttrium PrecursorCo-ReactantTypical ALD Window (°C)Typical GPC (Å/cycle)Reference
Y(thd)₃O₃250 - 375~0.23[7][8]
Y(MeCp)₃H₂O200 - 400~1.2 - 1.3[8][10]
Y(iPrCp)₃O₃245 - 300~1.7[11]
Y(EtCp)₂(iPr-amd)H₂O / O₂ Plasma150 - 300~0.8 - 1.0
Y(iPr₂amd)₃H₂O150 - 280~0.8[9][12]

Note: These values are guides. The optimal window can vary based on the specific ALD reactor configuration.

G_Troubleshooting_Workflow cluster_start Start: Low Y₂O₃ GPC cluster_diagnosis Initial Diagnosis cluster_pathways Problem Pathways cluster_solutions Corrective Actions Start Low GPC Observed Saturation Perform Saturation Tests (Precursor & Co-reactant) Start->Saturation Step 1 Linearity Check Growth Linearity (Thickness vs. Cycles) Saturation->Linearity If saturation is achieved Precursor_Issue Precursor Delivery Problem Saturation->Precursor_Issue Cannot achieve saturation Temp_Issue Temperature Out of ALD Window Linearity->Temp_Issue GPC varies with Temp Reactant_Issue Co-Reactant Problem Linearity->Reactant_Issue Saturation OK, but GPC low Substrate_Issue Substrate Inhibition / Nucleation Delay Linearity->Substrate_Issue Non-linear initial growth Fix_Precursor Check Precursor Temp Check Lines & Valves Check Carrier Gas Flow Precursor_Issue->Fix_Precursor Fix_Temp Adjust Deposition Temp (Refer to ALD Window Table) Temp_Issue->Fix_Temp Fix_Reactant Verify Oxidant Delivery Check Purge Times Reactant_Issue->Fix_Reactant Fix_Substrate Check Linearity Plot for Nucleation Delay Perform Surface Pre-treatment Substrate_Issue->Fix_Substrate

Caption: A logical workflow for troubleshooting low GPC in Y₂O₃ ALD.

Frequently Asked Questions (FAQs)

Q1: What is a typical GPC for Y₂O₃ ALD? A: It varies significantly depending on the precursor. Cyclopentadienyl-type precursors (like Y(MeCp)₃) with water can yield high GPCs of 1.2-1.8 Å/cycle.[7][8][13] In contrast, β-diketonate precursors like Y(thd)₃ with ozone typically have much lower GPCs, around 0.23 Å/cycle.[5][7][8]

Q2: I see some initial growth, but it stops after a few cycles. What could cause this? A: This could be a "nucleation delay" or substrate inhibition, particularly if you are depositing on a hydrogen-terminated silicon (HF-last Si) or other non-oxide surface. The initial surface may lack the necessary reactive sites (like -OH groups) for the ALD chemistry to begin.[9] Plotting thickness vs. the number of cycles will show a non-linear "incubation" period before linear growth begins.[6][9]

  • Solution: Consider a surface pre-treatment, such as a brief O₂ plasma exposure or the deposition of a thin, reactive oxide layer (like Al₂O₃) to promote nucleation.

Q3: Can insufficient purge times cause low GPC? A: Yes, indirectly. If the purge time after the co-reactant (e.g., water) pulse is too short, residual water molecules can react with the incoming precursor molecules in the gas phase before they reach the substrate. This parasitic CVD-like reaction consumes the precursor, reducing the amount available for surface reactions and thus lowering the effective GPC. It can also lead to particle formation and poor film quality. Always ensure your purge times are well into the saturation regime.

Q4: I am using a plasma-enhanced ALD (PEALD) process. How do plasma parameters affect the growth rate? A: In PEALD, plasma power and exposure time are critical.

  • Low Power/Short Exposure: Insufficient plasma power or time can lead to incomplete reaction with the chemisorbed precursor layer, resulting in a low GPC.

  • High Power: Excessively high plasma power can cause sputtering of the freshly deposited layer (etching), which also reduces the net GPC. It can also create defects in the film. You must perform saturation tests for plasma exposure time and find an optimal power setting for your specific system.

Q5: My GPC is consistent, but my film uniformity across the wafer is poor. What should I investigate? A: Poor uniformity, especially a "bullseye" pattern (thicker in the center, thinner at the edges, or vice-versa), often points to a reactant distribution issue, even if the process is saturated at a single point.[10]

  • Check Flow Dynamics: The design of your reactor's showerhead and exhaust can influence gas distribution.

  • Re-evaluate Pulse/Purge Times: While your process may be saturated, very short pulse or purge times might not allow for uniform gas distribution across a large wafer. Try extending both pulse and purge times significantly to see if uniformity improves. One study noted that standard saturation curves do not always guarantee uniformity and that a narrower temperature window may be required to maintain it.[10]

References

  • Atomic Layer Deposition of Y2O3 Thin Films Using Y(MeCp)2(iPr-nPrAMD) Precursor and H2O, and Their Erosion Resistance in CF4-Based Plasma. (2024). MDPI. [Link]

  • Processing of Y2O3 Thin Films by Atomic Layer Deposition from Cyclopentadienyl-Type Compounds and Water as Precursors. (2004). Chemistry of Materials, ACS Publications. [Link]

  • Thermal and Plasma-Enhanced Atomic Layer Deposition of Yttrium Oxide Films and the Properties of Water Wettability. (2019). ACS Applied Materials & Interfaces. [Link]

  • Materials Chemistry C. (n.d.). RSC Publishing. [Link]

  • Atomic Layer Deposition of Yttrium Oxide Using a Liquid Yttrium Precursor, Y-08. (n.d.). EMDgroup.com. [Link]

  • Atomic Layer Deposition of Y2O3 Thin Films from Yttrium Tris(N,N'-diisopropylacetamidinate) and Water. (2005). Chemistry of Materials, ACS Publications. [Link]

  • Atomic layer deposition of Y2O3 films using a novel liquid homoleptic yttrium precursor tris(sec - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Growth Characteristics and Properties of Yttrium Oxide Thin Films by Atomic Layer Deposition from Novel Y(iPrCp)3 Precursor and O3. (2025). ResearchGate. [Link]

  • Film thickness non-uniformity and crucial role of water dosage for atomic layer deposition of yttrium oxide from yttrium cyclopentadienyl precursor. (2025). University of Twente Research Information. [Link]

  • Atomic Layer Deposition Process Development – 10 steps to successfully develop, optimize and characterize ALD recipes. (2019). Beneq. [Link]

  • Atomic layer deposition of Y2O3 films using a novel liquid homoleptic yttrium precursor tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)3] and water. (2023). PMC. [Link]

  • Characterization techniques commonly employed for the ALD‐/MLD‐grown thin films. (n.d.). ResearchGate. [Link]

  • ALD of YF3 Thin Films from TiF4 and Y(thd)3 Precursors. (2025). ResearchGate. [Link]

  • 1 Basics of Atomic Layer Deposition: Growth Characteristics and Conformality. (n.d.). Wiley-VCH. [Link]

  • Atomic layer deposition of dielectric Y2O3 thin films from a homoleptic yttrium formamidinate precursor and water. (2021). RSC Publishing. [Link]

  • Atomic-Layer-Deposition-of-Oxide-Films--Growth,-Characterisation-and-Reaction-Mechanism-Studies.pdf. (2004). Aalto University. [Link]

  • Atomic Layer Deposition of Y2O3 Thin Films from Yttrium Tris (N, N'-diisopropylacetamidinate) and Water. (n.d.). ResearchGate. [Link]

  • Experimental Characterization of ALD Grown Al2O3 Film for Microelectronic Applications. (n.d.). Scientific Research Publishing. [Link]

  • Thermal Atomic Layer Deposition of Yttrium Oxide Films and Their Properties in Anticorrosion and Water Repellent Coating Applications. (2021). Semantic Scholar. [Link]

  • Processing of Y 2 O 3 Thin Films by Atomic Layer Deposition from Cyclopentadienyl-Type Compounds and Water as Precursors. (2025). ResearchGate. [Link]

Sources

Technical Support Center: High-Resolution NMR & Organometallics

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: Y-HMDS-IMP-001 Topic: Removing Paramagnetic Impurities from Y[N(SiMe3)2]3 NMR Spectra Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Ghost" in the Machine

You are likely here because your Yttrium tris(bis(trimethylsilyl)amide) (Y[N(SiMe3)2]3) spectrum looks wrong. Yttrium (


Y) is diamagnetic (

), and the ligand protons should appear as a sharp singlet in

H NMR.

If your peaks are broad, shifted, or if you are losing coupling information (e.g.,


 or 

satellites), the culprit is almost certainly Gadolinium (Gd) contamination.

Yttrium and Gadolinium are geochemical twins. They share nearly identical ionic radii (Y


: 0.900 Å; Gd

: 0.938 Å) and chemical behavior. However, Gd

is a

ion with seven unpaired electrons, making it one of the most potent paramagnetic relaxation agents known. Even trace amounts (ppm level) can destroy the resolution of a diamagnetic Yttrium spectrum via Paramagnetic Relaxation Enhancement (PRE) .

This guide details the diagnosis, purification, and prevention of this specific impurity.

Module 1: Diagnosis & Troubleshooting

Before attempting purification, confirm the broadening is paramagnetic and not dynamic (fluxionality).

Diagnostic Workflow

Use the following decision tree to isolate the root cause of your spectral broadening.

DiagnosticTree Start Symptom: Broad 1H NMR Signal Step1 Add Internal Standard (e.g., Ferrocene or pure C6H6) Start->Step1 Check1 Is the Standard Broad? Step1->Check1 ShimIssue Instrument Issue (Shimming/Lock) Check1->ShimIssue Yes SampleIssue Sample Intrinsic Issue Check1->SampleIssue No Check2 Run VT-NMR (Cool to -40°C) SampleIssue->Check2 Dynamic Dynamic Broadening (Fluxional Ligands) Peak sharpens at Low T Check2->Dynamic Sharpening Paramagnetic Paramagnetic Impurity (Gd contamination) Peak remains broad or worsens Check2->Paramagnetic No Change / Broadening

Figure 1: Diagnostic logic flow to distinguish instrumental artifacts, dynamic exchange, and paramagnetic contamination.

Frequently Asked Questions (Diagnosis)

Q: Why can't I just shim the broadening away? A: Shimming corrects magnetic field inhomogeneity (


). Paramagnetic broadening is caused by rapid nuclear relaxation (

). The unpaired electrons in Gd

create a fluctuating local magnetic field that facilitates rapid relaxation of nearby protons. No amount of shimming can fix a

process.

Q: What does a "Gd-contaminated" spectrum look like quantitatively? A:

  • FWHM (Full Width at Half Maximum): > 5 Hz (Pure Y(HMDS)

    
     should be < 1 Hz).
    
  • Satellites: Loss of

    
    Si satellites (typically ~11-12 Hz coupling).
    
  • Integration: Often inaccurate due to baseline roll.

Module 2: The Purification Protocol

Warning: Recrystallization is often ineffective for removing Gd from Y. Because they form isostructural crystals, Gd[N(SiMe3)2]3 will co-crystallize with Y[N(SiMe3)2]3.

The Solution: Fractional Sublimation. While vapor pressures are similar, careful sublimation under dynamic vacuum allows for separation based on subtle mass transport differences and lattice energies.

Protocol: High-Vacuum Fractional Sublimation

Prerequisites:

  • High Vacuum Line (

    
     Torr or better).
    
  • Water-cooled cold finger sublimation apparatus.

  • Oil bath with precise temperature control.

Step-by-Step Methodology:

  • Preparation: Load the crude Y[N(SiMe3)2]3 into the bottom of the sublimator in an inert atmosphere glovebox.

  • Evacuation: Connect to the vacuum line. Slowly open the valve to prevent powder from "bumping" onto the cold finger.

  • The "Trash" Fraction (Critical Step):

    • Heat the oil bath to 60°C .

    • Apply coolant (0°C) to the finger.

    • Collect the very first fraction of crystals that form (approx. 5-10% of mass).

    • Stop and Discard: This fraction often contains volatile organic impurities and lighter silylamine hydrolysis products.

  • The Main Fraction:

    • Clean the cold finger.

    • Raise bath temperature to 85-95°C .

    • Sublime the bulk of the material.

    • Stop before completion: Do not sublime the last 10% of the residue. The paramagnetic impurities often concentrate in the non-volatile residue or the very last fraction.

  • Recovery: Scrape the white crystalline solid back into the glovebox.

Comparison of Purification Methods
MethodEffectiveness (Gd Removal)YieldNotes
Recrystallization LowHighGd/Y co-crystallize. Good for removing salts (LiCl), bad for lanthanides.
Simple Sublimation MediumHighCan entrain impurities if heated too fast.
Fractional Sublimation High Medium (60-70%)Requires discarding head/tail fractions. Gold standard.
Zone Refining Very HighLowTechnically difficult for air-sensitive solids.

Module 3: Prevention & Sourcing

The most effective way to fix this problem is to prevent it at the procurement stage.

The "9s" Trap

When buying Yttrium precursors (like YCl


 or Y

O

), vendors list purity.
  • 99.9% (3N): This is unacceptable for NMR. The remaining 0.1% is often other Rare Earth Oxides (REOs), primarily Gd and Dy.

  • 99.999% (5N) REO: This is the required standard. This designation means the material is 99.999% pure with respect to other rare earths.

Visualizing the Supply Chain Risk:

SupplyChain Mine Monazite/Bastnäsite Ore (Mixed Ln) Separation Solvent Extraction (Separates Y from Gd) Mine->Separation LowGrade 99.9% YCl3 (Contains ~500ppm Gd) Separation->LowGrade HighGrade 99.999% YCl3 (<10ppm Gd) Separation->HighGrade Synthesis Salt Metathesis (Reaction with LiHMDS) LowGrade->Synthesis HighGrade->Synthesis BadNMR Broad NMR Spectrum Synthesis->BadNMR If Low Grade GoodNMR Sharp NMR Spectrum Synthesis->GoodNMR If High Grade

Figure 2: Impact of precursor purity on final spectral quality.

Reference Data: Y[N(SiMe3)2]3 NMR Parameters

Use this table to validate your purified sample.

NucleusChemical Shift (

, ppm)
MultiplicityCoupling Constants (

)
Solvent

H
0.32Singlet

satellites visible
C

D


C
5.4Quartet

Hz
C

D


Si
-10.5Doublet

Hz
C

D


Y
760-800*Singlet-C

D

*Note:


Y chemical shifts are highly sensitive to concentration and temperature. Value referenced to Y(NO

)

.

References

  • Bradley, D. C., & Thomas, I. M. (1960). Metallo-organic compounds containing metal-nitrogen bonds: Part I. Some dialkylamino-derivatives of titanium and zirconium. Journal of the Chemical Society, 3857-3861. Link(Foundational text on silylamide synthesis and sublimation purification).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Link(Essential for distinguishing solvent impurities from paramagnetic broadening).

  • Evans, D. F. (1959). The determination of the paramagnetic susceptibility of substances in solution by nuclear magnetic resonance.[5] Journal of the Chemical Society, 2003-2005. Link(The definitive method for quantifying paramagnetic bulk susceptibility).

  • Lappert, M. F., Power, P. P., Sanger, A. R., & Srivastava, R. C. (1980). Metal and Metalloid Amides: Syntheses, Structures, and Physical and Chemical Properties. Ellis Horwood.

Sources

Technical Support Center: Troubleshooting Precursor Condensation in ALD Delivery Lines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Atomic Layer Deposition (ALD). This guide is designed for researchers, scientists, and professionals in drug development who utilize ALD in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and often frustrating issue of precursor condensation in delivery lines. Our goal is to provide you with the expertise and practical steps needed to diagnose, resolve, and prevent these issues, ensuring the integrity and reproducibility of your experiments.

I. Understanding Precursor Condensation: FAQs

Q1: What is precursor condensation in an ALD system, and why is it a problem?

A1: Precursor condensation is the phase change of a gaseous ALD precursor back into a liquid or solid state within the delivery lines of your reactor. This phenomenon typically occurs when the precursor vapor comes into contact with a surface that is at a temperature below the precursor's dew point.

This condensation is a significant issue for several reasons:

  • Non-Uniform Film Growth: Condensation leads to an inconsistent and unpredictable delivery of the precursor to the substrate surface. This can result in non-uniform film thickness and poor film quality.[1][2][3]

  • Process Instability: The self-limiting nature of ALD relies on precise doses of precursor. Condensation disrupts this precision, leading to process instability and lack of reproducibility.[2]

  • Line Clogging: Over time, condensed precursor material can accumulate and clog the delivery lines, valves, and mass flow controllers, leading to system downtime and potentially costly repairs.

  • Particle Formation: Flakes of condensed solid precursor can detach from the line walls and travel to the substrate, causing defects in the deposited film.

Q2: What are the primary causes of precursor condensation?

A2: The primary driver of precursor condensation is inadequate temperature control along the entire precursor delivery path. Key contributing factors include:

  • Low Vapor Pressure Precursors: Precursors with low vapor pressure require higher temperatures to remain in the gas phase. Solid precursors are particularly challenging as they need to be sublimated and transported without condensing.[4][5]

  • Cold Spots: Any point in the delivery line that is cooler than the precursor source (ampoule or bubbler) can act as a "cold spot" where condensation will preferentially occur.[3][5] These can be caused by insufficient or non-uniform heating, or poor insulation.

  • Improper Heating Profile: The temperature of the delivery lines, valves, and chamber walls must be carefully controlled and ideally maintained at a temperature slightly higher than the precursor source to prevent condensation.[6]

  • High Precursor Flow Rates: High flow rates can sometimes lead to localized cooling effects within the delivery lines, contributing to condensation.

Q3: Which types of ALD precursors are most susceptible to condensation?

A3: Precursors with low volatility are the most prone to condensation. This includes:

  • Solid Precursors: Many metal halides (e.g., HfCl₄, ZrCl₄) and some metal-organic compounds are solids at room temperature and require elevated temperatures for sublimation.[7][8][9] Maintaining a consistent temperature gradient to prevent re-solidification is critical.

  • Low Vapor Pressure Liquids: Some liquid precursors, particularly complex organometallics, have low vapor pressures and require heating to achieve sufficient vapor delivery.[4][5][10] Examples include some hafnium and zirconium precursors used for high-k dielectrics.[4][5][10]

Q4: How does precursor condensation affect the final properties of the deposited film?

A4: The impact of precursor condensation on film properties can be significant and varied:

  • Thickness Non-Uniformity: As precursor delivery becomes inconsistent, the film thickness will vary across the substrate.[2]

  • Roughness and Defects: Particulates from flaked condensed material can incorporate into the film, increasing surface roughness and creating pinholes or other defects.

  • Impurity Incorporation: Incomplete reactions due to insufficient precursor exposure can lead to higher levels of impurities (e.g., carbon, hydrogen) in the film.

  • Altered Electrical and Optical Properties: The non-uniformity, defects, and impurities resulting from condensation can degrade the desired electrical (e.g., dielectric constant, leakage current) and optical (e.g., refractive index, transparency) properties of the film.

II. Troubleshooting Guides

Guide 1: Diagnosing Precursor Condensation

If you suspect precursor condensation is occurring in your ALD system, follow this systematic approach to confirm the issue.

Symptoms Checklist:

  • Inconsistent or decreasing growth rate per cycle (GPC).

  • Visible deposits or discoloration in the precursor delivery lines (if transparent components are present).

  • Flakes or particles observed on the substrate or within the reaction chamber.

  • Difficulty in achieving process stability and reproducibility.

  • Pressure fluctuations during precursor pulsing that deviate from the norm.

Diagnostic Workflow:

Caption: Diagnostic workflow for identifying precursor condensation.

Guide 2: Step-by-Step Troubleshooting of Condensation Issues

Once precursor condensation is suspected or confirmed, follow these steps to resolve the problem.

Caption: Troubleshooting decision tree for resolving precursor condensation.

III. Experimental Protocols

Protocol 1: Temperature Profiling of ALD Delivery Lines

Objective: To identify and eliminate cold spots in the precursor delivery path.

Materials:

  • High-temperature thermocouples with a digital reader.

  • High-temperature insulating wrap or tape.

  • Your ALD system's operation manual.

Procedure:

  • Safety First: Ensure the ALD system is in a safe, idle state. Consult your system's manual for any specific safety precautions related to accessing heated components.

  • System Heating: Set all heating zones (precursor source, delivery lines, valves, chamber) to their normal operating temperatures for the precursor . Allow the system to stabilize for at least one hour.

  • Measure Source Temperature: Carefully measure the temperature of the precursor ampoule or bubbler at multiple points to ensure it is at the desired setpoint.

  • Map the Delivery Line:

    • Starting from the precursor source, measure the temperature at regular intervals (e.g., every 5-10 cm) along the entire length of the delivery line.

    • Pay close attention to fittings, valves, and any areas where the heating jacket or tape may not have full coverage.

    • Record the temperature at each point.

  • Analyze the Data: Create a temperature profile plot with distance from the source on the x-axis and temperature on the y-axis.

  • Identify Cold Spots: Look for any dips in the temperature profile. Any point that is significantly cooler than the precursor source is a potential cold spot.

  • Remediate Cold Spots:

    • Reinforce the heating in the identified cold spots using additional heating tape or by adjusting the existing heaters.

    • Improve insulation in these areas with high-temperature wrap to minimize heat loss.

  • Re-profile: Repeat the temperature mapping process to confirm that the cold spots have been eliminated and a consistent temperature gradient is maintained.

Protocol 2: Cleaning Clogged ALD Precursor Lines

Objective: To safely and effectively remove condensed precursor material from delivery lines.

WARNING: Always consult the Safety Data Sheet (SDS) for the specific precursor before handling and cleaning. Many ALD precursors are pyrophoric, toxic, or water-reactive.[11] Perform all cleaning procedures in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE).

General Procedure:

  • System Shutdown and Isolation:

    • Safely shut down the ALD system and allow all heated components to cool to room temperature.

    • Close the precursor cylinder valve and purge the delivery line with an inert gas (e.g., nitrogen, argon) to remove any residual precursor vapor.[12]

    • Carefully disconnect the clogged section of the delivery line, ensuring it is properly isolated from the precursor source and the reactor.

  • Mechanical Cleaning (for solid, non-reactive deposits):

    • If the condensed material is a stable solid, it may be possible to remove it mechanically using a flexible wire or a small brush. Be gentle to avoid scratching the interior surface of the line.

  • Solvent Cleaning (consult precursor SDS for compatible solvents):

    • For many organometallic precursors: Anhydrous organic solvents such as hexane, toluene, or isopropanol can be effective.

    • Submerge the clogged component in the appropriate solvent in a sonicator bath. Sonicate for 15-30 minutes.

    • Flush the line with fresh solvent to remove the dissolved residue.

    • For metal halides: These are often water-reactive. Cleaning with a solvent may not be effective. In some cases, a controlled reaction with a suitable solvent under an inert atmosphere may be necessary. Consult with an expert before attempting this.

  • Drying:

    • Thoroughly dry the cleaned components by purging with a dry, inert gas.

    • For a more rigorous drying process, place the components in a vacuum oven and bake at a temperature appropriate for the line material (e.g., 100-150°C) for several hours.

  • Reassembly and Leak Check:

    • Reassemble the cleaned components into the ALD system.

    • Perform a leak check (see Protocol 3) to ensure all connections are secure.

  • System Bake-out:

    • Perform a system bake-out (see Protocol 4) to remove any residual moisture or solvent before reintroducing the precursor.

Protocol 3: Helium Leak Detection in ALD Systems

Objective: To identify and locate leaks in the vacuum system which can affect precursor delivery and film quality.

Materials:

  • Helium leak detector with a mass spectrometer.

  • Helium gas cylinder with a regulator and a fine-tipped spray nozzle.

Procedure:

  • System Preparation:

    • Pump down the ALD system to its base pressure.

    • Connect the helium leak detector to a suitable port on the vacuum system, often a dedicated leak-check port.

  • Calibrate the Leak Detector: Calibrate the leak detector using a calibrated leak standard to ensure accurate readings.

  • Leak Testing:

    • Starting from the area closest to the leak detector and working outwards, systematically spray a small amount of helium gas on all potential leak points. These include:

      • Weld joints.

      • Flange connections (e.g., VCR, KF).

      • Valve stems.

      • Feedthroughs.

    • Spray helium for a few seconds at each location and wait for a response from the leak detector. The response time will depend on the size of your chamber and the pumping speed.

  • Isolating the Leak: If a leak is detected, narrow down the exact location by using a smaller spray of helium and observing the leak rate on the detector.

  • Repair and Re-test:

    • Once the leak is located, safely vent the system and repair the leak (e.g., tighten a fitting, replace a gasket).

    • Pump the system down again and re-test the repaired area with helium to confirm the leak has been sealed.

Protocol 4: ALD System Bake-out

Objective: To remove adsorbed water and other volatile contaminants from the chamber and delivery lines after maintenance or exposure to atmosphere.

Procedure:

  • System Preparation: Ensure the system is under vacuum and all precursor sources are isolated.

  • Heating Profile:

    • Slowly ramp up the temperature of all heated zones (chamber walls, delivery lines, valves) to a temperature above the boiling point of water (typically 120-150°C, but do not exceed the maximum temperature rating of any component). A slow ramp rate of 5-10°C per minute is recommended to avoid thermal stress.

    • Hold the system at the bake-out temperature for several hours (a minimum of 4-6 hours is recommended, with overnight bake-outs being common for achieving ultra-high vacuum).

  • Monitoring: Monitor the system pressure during the bake-out. You will likely see an initial increase in pressure as water and other volatiles desorb from the surfaces. The pressure should gradually decrease as these are pumped out.

  • Cool Down: After the bake-out is complete, slowly ramp down the temperature of all heated zones to their operating setpoints.

  • Final Pump Down: Allow the system to pump down to its base pressure. A successful bake-out will result in a lower base pressure than before the procedure.

IV. Data Presentation

Table 1: Vapor Pressure of Common ALD Precursors
PrecursorChemical FormulaTypeVapor Pressure (Torr) @ Temperature (°C)Reference(s)
Trimethylaluminum (TMA)Al₂(CH₃)₆Liquid9 @ 20[13][14]
Tetrakis(dimethylamido)titanium (TDMAT)Ti[N(CH₃)₂]₄Liquid0.1 @ 25[15][16]
Hafnium TetrachlorideHfCl₄Solid1 @ 190[5][9][17]
Zirconium TetrachlorideZrCl₄Solid1 @ 190[8][18][19]
Tetrakis(ethylmethylamido)hafnium (TEMAH)Hf[N(C₂H₅)(CH₃)]₄Liquid0.05 @ 75; 0.27 @ 95[4][10][20]

Note: Vapor pressure is a critical parameter for determining the appropriate source and delivery line temperatures. This table provides a reference for some common precursors. Always consult the manufacturer's data for your specific precursor.

V. Visualization of Key Concepts

G cluster_0 Preventative Measures for Condensation Precursor_Selection Select Precursor with Adequate Vapor Pressure System_Design Optimize Delivery Line Design (Short, Wide, Minimal Bends) Precursor_Selection->System_Design Influences Temperature_Control Implement Uniform Heating and Good Insulation System_Design->Temperature_Control Requires Regular_Maintenance Periodic Line Inspection and Cleaning Temperature_Control->Regular_Maintenance Informs SOPs Establish and Follow Strict Operating Procedures Regular_Maintenance->SOPs Is part of

Caption: Key preventative measures to avoid precursor condensation.

VI. References

  • TEMAHf - Dock Chemicals. (n.d.). Retrieved February 15, 2026, from [Link]

  • Hafnium - Crystal growth. (n.d.). Retrieved February 15, 2026, from [Link]

  • ALD of Hafnium Oxide Thin Films from Tetrakis„ethylmethylamino…hafnium and Ozone. (n.d.). Harvard University. Retrieved February 15, 2026, from [Link]

  • Zirconium(IV) chloride - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Hafnium(IV) chloride - chemeurope.com. (n.d.). Retrieved February 15, 2026, from [Link]

  • TDMAT - iCHEMS. (n.d.). Retrieved February 15, 2026, from [Link]

  • Cambridge Nanotech Savannah Atomic Layer Deposition Standard Operating Procedure - Columbia Nano Initiative. (n.d.). Retrieved February 15, 2026, from [Link]

  • Hafnium tetrachloride - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Optimizing the selection and supply of Hf precursor candidates for gate oxide. (n.d.). Retrieved February 15, 2026, from [Link]

  • TMA vapor pressure and degree of dissociation, α, as a function of temperature - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Atomic Layer Deposition Process Development | EPFL. (n.d.). Retrieved February 15, 2026, from [Link]

  • Zirconium chloride | Cl4Zr | CID 24817 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • Trimethylaluminium - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Influence of precursor dose and residence time on the growth rate and uniformity of vanadium dioxide thin films by atomic layer deposition - AIP Publishing. (2020, May 15). Retrieved February 15, 2026, from [Link]

  • Zirconium - Crystal growth. (n.d.). Retrieved February 15, 2026, from [Link]

  • Trimethylaluminum as the Metal Precursor for the Atomic Layer Etching of Al2O3 Using Sequential, Self-Limiting Thermal Reactions - University of Colorado Boulder. (2016, April 11). Retrieved February 15, 2026, from [Link]

  • ALD Standard Operating Procedure. (2017, May 1). Retrieved February 15, 2026, from [Link]

  • TDMAT - tetrakis (dimethylamino) titanium (C8H24N4Ti) - GazFinder. (n.d.). Retrieved February 15, 2026, from [Link]

  • Cleaning maintenance Bakeout procedure MS maintenance - Squarespace. (n.d.). Retrieved February 15, 2026, from [Link]

  • Three common leak detection methods for helium leak detector - EVP vacuum pump. (2024, April 16). Retrieved February 15, 2026, from [Link]

  • Controlling Vapor Condensation and Downstream Deposits in Deposition and Etch Tools - MKS. (n.d.). Retrieved February 15, 2026, from [Link]

  • CNS STANDARD OPERATING PROCEDURE 010 ALD-1, Cambridge Nanotech Savannah Atomic Layer Deposition System. (2012, March 21). Retrieved February 15, 2026, from [Link]

  • Savannah S100 ALD at SCIF, UC Merced Standard operating Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

  • Cambridge Nanotech ALD SOP - MIT. (n.d.). Retrieved February 15, 2026, from [Link]

  • ALD Precursor Safety And Handling Best Practices - Patsnap Eureka. (2025, August 28). Retrieved February 15, 2026, from [Link]

  • Helium Leak Test Procedure - Vacuum Engineering Services. (2025, October 3). Retrieved February 15, 2026, from [Link]

  • ALD Precursor Delivery & Debugging: A Case Study in Polymer Development. (n.d.). Retrieved February 15, 2026, from [Link]

  • 8 Methods of Helium Leak Test|Fundamentals of Leak Detection - ULVAC SHOWCASE. (n.d.). Retrieved February 15, 2026, from [Link]

  • Quantitative Infrared Spectroscopy of Tetrakis(dimethylamido)Titanium for Process Measurements - National Institute of Standards and Technology. (2014, January 7). Retrieved February 15, 2026, from [Link]

  • (PDF) Atomic layer deposition (ALD) for environmental protection and whisker mitigation of electronic assemblies - ResearchGate. (2021, August 31). Retrieved February 15, 2026, from [Link]

  • ALD Precursor Delivery & Debugging: A Case Study in Polymer Development- Final Report. (n.d.). Stanford Nanofabrication Facility. Retrieved February 15, 2026, from [Link]

  • Atomic Layer Deposition Process Development | EPFL. (n.d.). Retrieved February 15, 2026, from [Link]

  • Atomic Layer Deposition Process Development. (2019, February 12). Retrieved February 15, 2026, from [Link]

  • Challenges for Non-Ideal Atomic Layer Deposition Processes & Systems. (2016, May 9). Retrieved February 15, 2026, from [Link]

  • Exploring TMA and H2O Flow Rate Effects on Al2O3 Thin Film Deposition by Thermal ALD: Insights from Zero-Dimensional Modeling - MDPI. (2024, May 7). Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Surface Roughness Reduction in Y₂O₃ Films (Y(HMDS)₃ Precursor)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Diagnostic Framework

Welcome to the technical support hub. You are likely observing surface roughness values (RMS) exceeding your target thresholds (<0.5 nm) in Yttrium Oxide films deposited using Tris(N,N-bis(trimethylsilyl)amide)yttrium (Y(HMDS)₃) .

Achieving atomically smooth Y₂O₃ films with this specific precursor requires balancing three competing thermodynamic forces. Unlike simple Al₂O₃ deposition, Y₂O₃ is polymorphic and hygroscopic. Your roughness is likely stemming from one of these three distinct mechanisms:

  • Crystallite Faceting (The Phase Problem): Y₂O₃ crystallizes into a cubic bixbyite phase at relatively low temperatures (>250°C). Polycrystalline grains create inherent roughness due to faceting.

  • Hygroscopic Expansion (The Stability Problem): Y₂O₃ is highly susceptible to moisture. Upon exposure to air, the film reacts with ambient humidity to form Y(OH)₃ and carbonates, causing volume expansion and surface "wrinkling."

  • Nucleation Delay (The Interface Problem): The bulky HMDS ligands cause steric hindrance. If the oxidant does not efficiently strip these ligands, you get "island growth" (Volmer-Weber mode) rather than layer-by-layer growth, leading to a granular surface.

Part 2: Process Optimization Protocols

Thermal Management & The ALD Window

Objective: Suppress crystallization while ensuring complete ligand exchange.

  • The Trap: Running the reactor too hot (>300°C) promotes rapid crystallization (roughness). Running too cold (<200°C) leads to incomplete reaction of the bulky HMDS ligands (low density, high impurity).

  • Recommendation:

    • Target Temperature: 200°C – 250°C .

    • Rationale: In this window, the film remains largely amorphous or nanocrystalline, minimizing grain boundary roughness.

    • Protocol: If currently at ≥275°C, reduce temperature in 25°C increments. Monitor RMS roughness via AFM.

Oxidant Selection: Water vs. Ozone

Objective: Maximize nucleation density to close the film quickly.

FeatureH₂O (Water Vapor)O₃ (Ozone) / O₂ Plasma
Nucleation Density Low. Hydroxyl groups (-OH) can be sparse, leading to island growth.High. Aggressive oxidation creates more reactive surface sites.
Ligand Removal Slower. Can leave residual carbon/nitrogen.Fast. Efficiently strips bulky HMDS ligands.
Roughness Outcome Higher. Due to island coalescence and grain boundaries.Lower. Promotes 2D (Frank-van der Merwe) growth.
  • Action: If your hardware permits, switch to Ozone (concentration >180 g/Nm³) .

  • Why? Ozone breaks the steric hindrance of the HMDS ligands more effectively than water, forcing the film to grow layer-by-layer rather than cluster-by-cluster.

The "Zero-Hour" Capping Strategy

Objective: Prevent post-deposition hygroscopic roughening.

  • The Phenomenon: A perfectly smooth Y₂O₃ film inside the vacuum chamber can roughen within minutes of venting to atmosphere due to moisture absorption.

  • Solution: In-situ capping.

  • Protocol: Deposit 10–20 cycles of Al₂O₃ (TMA + H₂O) immediately after the Y₂O₃ process without breaking vacuum.

  • Result: The Al₂O₃ acts as a hermetic diffusion barrier, locking in the surface morphology of the Y₂O₃.

Part 3: Troubleshooting Q&A (Scenario-Based)

Q1: "My AFM shows large, sporadic spikes (5–10 nm) on an otherwise smooth background. Is this crystallization?"

Diagnosis: This is likely Parasitic CVD (Chemical Vapor Deposition) , not crystallization. Mechanism: The Y(HMDS)₃ precursor has a high vapor pressure. If the purge time between the precursor pulse and the oxidant pulse is insufficient, the two mix in the gas phase, creating dust/particles that fall onto the wafer. Corrective Action:

  • Increase Purge Time: Double your

    
    /Ar purge time after the Y(HMDS)₃ pulse. The bulky ligands require longer to clear the boundary layer.
    
  • Check Bubbler Temp: Ensure the precursor line temperature is 10–15°C higher than the bubbler temperature to prevent condensation in the lines.

Q2: "The film looks hazy to the naked eye immediately after venting."

Diagnosis: Severe Hygroscopic Attack . Mechanism: The film has reacted with atmospheric water to form Yttrium Hydroxide (


). This reaction involves a volume expansion that physically cracks and roughens the surface.
Corrective Action: 
  • Immediate Anneal: If you cannot cap with Al₂O₃, perform a Rapid Thermal Anneal (RTA) at 400°C in

    
     immediately after unloading to densify the film.
    
  • Reduce Thickness: Thicker films (>50 nm) accumulate more stress during this hydration expansion.

Q3: "I am using Ozone, but the roughness is still high. What else can I tune?"

Diagnosis: Over-oxidation or Substrate Etching . Mechanism: If depositing on Silicon, strong ozone exposure at the start can grow a rough interfacial


 layer. Alternatively, the ozone pulse might be too short to fully remove the HMDS ligands, leaving a "fluffy" low-density film.
Corrective Action: 
  • Substrate Pretreat: Use a "wet" chemical oxide or a quick water pulse before the first Y-precursor pulse to create a uniform hydroxylated surface for nucleation.

  • Saturation Check: Perform a "dose saturation" curve. Increase Ozone pulse time until the growth rate per cycle (GPC) stabilizes. Incomplete oxidation leaves bulky ligands that create steric voids.

Part 4: Visualizing the Roughness Mechanism

The following diagram illustrates the two primary pathways leading to surface roughness in Y₂O₃ ALD and the intervention points.

Y2O3_Roughness_Mechanism Precursor Y(HMDS)3 Precursor (Bulky Ligands) Deposition ALD Process (Surface Reaction) Precursor->Deposition HighTemp Temp > 300°C Deposition->HighTemp Venting Venting to Air (Atmosphere Exposure) Deposition->Venting Crystallization Cubic Phase Crystallization HighTemp->Crystallization GrainBoundaries Faceted Grains (Intrinsic Roughness) Crystallization->GrainBoundaries MoistureAttack Reaction with H2O/CO2 (Y(OH)3 Formation) Venting->MoistureAttack VolumeExpansion Volume Expansion (Extrinsic Roughness) MoistureAttack->VolumeExpansion Solution_Temp Optimization: Keep Temp 200-250°C Solution_Temp->HighTemp Prevents Solution_Cap Solution: In-Situ Al2O3 Cap Solution_Cap->Venting Blocks Moisture

Figure 1: Mechanism of roughness formation showing thermal crystallization pathways and post-deposition hygroscopic degradation.

Part 5: Data Summary & Expectations

The table below summarizes expected roughness values (RMS) based on process parameters, derived from standard application data for Y-based precursors.

Process ConditionOxidantTemp (°C)Post-DepositionExpected RMS (nm)Film Phase
Unoptimized H₂O300Air Exposure1.5 – 3.0 Polycrystalline + Hydroxides
Standard H₂O250Air Exposure0.8 – 1.2 Amorphous/Nano-Crystalline
Optimized O₃250Air Exposure0.5 – 0.8 Amorphous (Dense)
Ideal O₃225Al₂O₃ Cap < 0.3 Amorphous (Pristine)

References

  • Precursor Characteristics & Growth

    • Study on Y(MeCp)₃ (analogous behavior to Y(HMDS)₃ regarding hygroscopicity and growth windows).
    • Source:

  • Roughness Evolution & Crystallinity

    • Detailed analysis of RMS evolution during ALD and the island growth mechanism on SiO₂.
    • Source:

  • Oxidant Effects (Water vs. Ozone)

    • Comparison of oxidants in ALD showing Ozone's ability to cre
    • Source:

  • Hygroscopic Nature of Y₂O₃

    • Discussion on the moisture absorption of Yttrium Oxide and its impact on dielectric properties and surface stability.
    • Source:

Impact of moisture on Yttrium(III) tris[bis(trimethylsilyl)amide] stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Yttrium(III) tris[bis(trimethylsilyl)amide]

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Yttrium(III) tris[bis(trimethylsilyl)amide], a highly reactive and versatile precursor. This guide is designed to provide you with in-depth, field-proven insights into the handling, stability, and troubleshooting of this moisture-sensitive compound. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is Yttrium(III) tris[bis(trimethylsilyl)amide] and what are its primary applications?

Yttrium(III) tris[bis(trimethylsilyl)amide], with the chemical formula Y[N(Si(CH₃)₃)₂]₃, is a coordination complex of yttrium. It is a white to off-white powder and is notable for its high reactivity, particularly its sensitivity to moisture and air.[1] This compound is primarily used as a precursor in materials science for the deposition of yttrium-containing thin films through techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[2] It also finds application as a catalyst or precatalyst in various organic transformations, including hydroamination and polymerization reactions.

Q2: Why is this compound so sensitive to moisture?

The high moisture sensitivity of Yttrium(III) tris[bis(trimethylsilyl)amide] stems from the strong affinity of the hard Lewis acidic yttrium(III) center for oxygen-containing molecules like water. The Y-N bonds are susceptible to hydrolysis, a reaction in which water molecules cleave these bonds. This process is thermodynamically favorable and leads to the decomposition of the compound.

Q3: What are the visible signs of decomposition due to moisture exposure?

Upon exposure to moisture, Yttrium(III) tris[bis(trimethylsilyl)amide] will typically change in appearance. The white, crystalline powder may become clumpy, discolored, or evolve into a glassy or oily solid. A faint odor of ammonia or bis(trimethylsilyl)amine may also be detectable, which are byproducts of the hydrolysis reaction.

Q4: How should I properly store this compound to ensure its stability?

To maintain its integrity, Yttrium(III) tris[bis(trimethylsilyl)amide] must be stored under a dry, inert atmosphere, such as nitrogen or argon.[3] A glovebox with low oxygen and moisture levels (<1 ppm) is the ideal storage environment.[3][4] If a glovebox is unavailable, storage in a sealed container, such as a Sure/Seal™ bottle, within a desiccator containing a high-quality desiccant is a viable alternative.[5][6] It is crucial to minimize the headspace in the storage container and to ensure the container is tightly sealed after each use.

Q5: Can I handle this compound on the benchtop?

Benchtop handling of Yttrium(III) tris[bis(trimethylsilyl)amide] is strongly discouraged due to its rapid reaction with atmospheric moisture and oxygen. All manipulations, including weighing and transferring, should be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.[3][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, with a focus on problems arising from moisture contamination.

Problem 1: Inconsistent Experimental Results or Reaction Failure
  • Symptom: You are observing low yields, poor catalytic activity, or complete failure of your reaction when using Yttrium(III) tris[bis(trimethylsilyl)amide].

  • Probable Cause: The most likely culprit is the degradation of the yttrium precursor due to inadvertent exposure to moisture. This can happen during storage, handling, or from using wet solvents or reagents.

  • Troubleshooting Steps:

    • Verify Solvent Anhydrousness: Ensure all solvents used in the reaction are rigorously dried and deoxygenated. Use freshly distilled solvents or purchase high-quality anhydrous solvents and store them over molecular sieves under an inert atmosphere.[5][7]

    • Check Reagent Purity: Other reagents in your reaction may contain trace amounts of water. Dry them appropriately before use if they are known to be hygroscopic.

    • Evaluate Handling Technique: Review your air-sensitive handling procedures.[3] Ensure that all glassware is oven-dried and cooled under an inert atmosphere before use.[6][7] Use proper syringe and cannula transfer techniques to avoid introducing air and moisture.[5][6]

    • Assess Precursor Quality: If you suspect the precursor has degraded, it is best to use a fresh, unopened container or a sample that has been properly stored.

Problem 2: Formation of Insoluble Precipitates
  • Symptom: Upon dissolving Yttrium(III) tris[bis(trimethylsilyl)amide] in an anhydrous, non-protic solvent, you observe the formation of a white, insoluble precipitate.

  • Probable Cause: This is a classic sign of hydrolysis. The yttrium precursor is reacting with trace moisture in the solvent to form yttrium hydroxides or oxides, which are generally insoluble in organic solvents.

  • Troubleshooting Steps:

    • Solvent Quality is Key: Immediately obtain a fresh, verifiably anhydrous solvent. Consider purifying the solvent yourself using appropriate drying agents and distillation under an inert atmosphere.

    • Pre-treat the Solvent: Before adding the yttrium precursor, consider adding a small amount of a drying agent that is compatible with your reaction, such as activated molecular sieves, and stirring for a period to scavenge any residual moisture.

    • Glovebox vs. Schlenk Line: If you are using a Schlenk line, ensure your inert gas supply is of high purity and is passed through a drying train. A well-maintained glovebox is generally superior for minimizing moisture exposure.[3]

Problem 3: Aberrant Spectroscopic Data
  • Symptom: The ¹H NMR spectrum of your Yttrium(III) tris[bis(trimethylsilyl)amide] sample shows unexpected peaks, or the characteristic peaks are broadened or have incorrect integrations.

  • Probable Cause: Moisture contamination leads to the formation of hydrolysis byproducts, which will have their own NMR signals. For instance, the formation of bis(trimethylsilyl)amine (HN(SiMe₃)₂) will introduce a new set of peaks.

  • Troubleshooting Steps:

    • ¹H NMR Analysis: A pure sample of Y(N(SiMe₃)₂)₃ in an anhydrous deuterated solvent (like C₆D₆ or toluene-d₈) should show a sharp singlet for the trimethylsilyl protons. The presence of other peaks, particularly a broad singlet for an N-H proton, is indicative of hydrolysis.

    • Sample Preparation for NMR: Prepare your NMR sample inside a glovebox using an anhydrous deuterated solvent. The NMR tube should be oven-dried and brought into the glovebox while hot, or flame-dried under vacuum.

    • Comparison with a Standard: If possible, compare the spectrum of your sample with that of a known pure standard to identify any impurity peaks.

Experimental Protocols

Protocol 1: Proper Handling and Transfer of Yttrium(III) tris[bis(trimethylsilyl)amide] using Schlenk Line Technique

This protocol outlines the steps for safely transferring the solid compound from its storage bottle to a reaction flask.

Materials:

  • Yttrium(III) tris[bis(trimethylsilyl)amide] in a Sure/Seal™ bottle

  • Oven-dried Schlenk flask with a sidearm and a rubber septum

  • Oven-dried glassware (spatula or transfer tube)

  • Schlenk line with a dual vacuum/inert gas manifold

  • High-purity nitrogen or argon gas

  • Vacuum pump

Procedure:

  • Glassware Preparation: Ensure all glassware, including the Schlenk flask and transfer tools, has been oven-dried at >120 °C for at least 4 hours and then cooled under a stream of dry inert gas.[7]

  • Inert Atmosphere: Connect the Schlenk flask to the Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Compound Transfer: In a glovebox or under a positive flow of inert gas, quickly open the Sure/Seal™ bottle.

  • Weighing and Addition: Weigh the desired amount of Yttrium(III) tris[bis(trimethylsilyl)amide] in the glovebox and add it to the Schlenk flask. If a glovebox is not available, work under a strong counterflow of inert gas.

  • Sealing: Immediately seal the Schlenk flask with the septum.

  • Purging: Re-connect the flask to the Schlenk line and perform another three vacuum/backfill cycles to remove any air that may have entered during the transfer.

  • Solvent Addition: Add anhydrous solvent to the flask via a gas-tight syringe that has been purged with inert gas.

Visualizing the Impact of Moisture

The following diagram illustrates the hydrolysis pathway of Yttrium(III) tris[bis(trimethylsilyl)amide].

Hydrolysis_Pathway Hydrolysis Pathway of Y(N(SiMe3)2)3 Y_amide Y(N(SiMe3)2)3 (Stable Precursor) H2O H2O (Moisture) Intermediate [Y(N(SiMe3)2)2(OH)] (Hydroxide Intermediate) Y_amide->Intermediate + H2O Byproduct1 HN(SiMe3)2 (Bis(trimethylsilyl)amine) Intermediate->Byproduct1 Further_H2O Excess H2O Y_oxide Y2O3 / Y(OH)3 (Insoluble Decomposition Products) Intermediate->Y_oxide + H2O Troubleshooting_Tree Troubleshooting Decision Tree Start Experiment Failed (Low Yield, No Reaction) Check_Precursor Is the Yttrium Precursor Visibly Degraded? Start->Check_Precursor Check_Solvent Is the Solvent Properly Anhydrous? Check_Precursor->Check_Solvent No Replace_Precursor Solution: Use a Fresh Batch of Precursor Check_Precursor->Replace_Precursor Yes Check_Technique Are Air-Sensitive Techniques Correct? Check_Solvent->Check_Technique Yes Dry_Solvent Solution: Use Freshly Purified/ Anhydrous Solvent Check_Solvent->Dry_Solvent No Review_Technique Solution: Review and Refine Handling Procedures Check_Technique->Review_Technique No Other_Issue Consider Other Reaction Parameters Check_Technique->Other_Issue Yes

Caption: Decision tree for troubleshooting failed reactions.

References

  • Applications of Metal Alkyl Amide CVD/ALD Precursors. AZoNano. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Wipf Group. Available at: [Link]

  • How We Handle Air Sensitive Samples. Momentum Transfer. Available at: [Link]

  • Handling air-sensitive reagents AL-134. MIT. Available at: [Link]

  • The hydrolysis of amides. Chemguide. Available at: [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

Sources

Technical Support Center: High-Purity Sublimation of Tris[N,N-bis(trimethylsilyl)amide]yttrium(III)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Material Profile

Compound: Tris[N,N-bis(trimethylsilyl)amide]yttrium(III) Formula: Y[N(SiMe3)2]3 CAS: 41836-28-6 Application: Primary precursor for Atomic Layer Deposition (ALD) of Y₂O₃ thin films; CVD applications.

The Challenge: Y[N(SiMe3)2]3 is a highly air-sensitive, white crystalline solid. While it is a standard precursor, achieving semiconductor-grade purity (99.99%+) requires overcoming two specific physical behaviors:

  • Surface Mobility ("Creeping"): The material has a tendency to migrate along glass walls before subliming, contaminating the collection zone.

  • Hydrolysis Sensitivity: Even ppm-level moisture exposure leads to the formation of non-volatile hydroxides/oxides, which act as "dead mass" and ruin vacuum stability.

The Purification Protocol (Standard Operating Procedure)

This protocol utilizes dynamic vacuum sublimation . Unlike static methods, dynamic vacuum continuously removes volatile impurities (solvent residues, free amines) while transporting the target molecule.

Phase A: The Setup (Inert Atmosphere)
  • Environment: All handling must occur in a glovebox (Ar or N₂, <0.5 ppm O₂/H₂O).

  • Apparatus: A standard cold-finger sublimation apparatus (Schlenk type) with a wide-bore central valve.

  • Grease: Use high-vacuum silicone grease or Krytox (fluorinated grease) sparingly. Do not use hydrocarbon grease if temperatures exceed 150°C.

Phase B: The Thermal Gradient (Execution)

Crucial Concept: You must establish a "Mean Free Path" for the molecules. If the vacuum is insufficient, the molecules collide and fall back; if the temperature is too high, the material melts and splashes.

ParameterSetting / TargetRationale
Base Vacuum < 1.0 × 10⁻³ Torr (Ideal: 10⁻⁵ Torr)Removes volatile siloxanes; maximizes sublimation rate.
Cold Finger Temp 15°C - 20°C (Water Cooled)Too cold (<0°C) condenses impurities; too hot (>40°C) reduces yield.
Oil Bath Temp 120°C → 160°C (Ramp)Sublimation occurs below the melting point (~161°C) to prevent splashing.
Distance 2–4 cm (Source to Finger)Short path maximizes yield; long path improves separation but lowers rate.

Step-by-Step Procedure:

  • Loading: Load crude powder into the bottom of the sublimer. Ensure a uniform layer (do not pile).

  • Degassing: Apply vacuum at Room Temperature (RT) for 30 minutes. Watch for pressure spikes indicating solvent release.

  • Ramp 1 (Drying): Heat to 80°C . Hold for 1 hour. This removes residual solvent (THF/Toluene) and free hexamethyldisilazane (HMDS).

  • Ramp 2 (Sublimation): Increase temp to 130°C . Material should begin to deposit on the cold finger.

  • Optimization: If rate is slow, slowly increase to 150-160°C . Do not exceed 170°C to avoid thermal decomposition.

  • Harvest: Cool to RT under vacuum. Isolate the unit. Transfer to glovebox. Scrape the white crystalline product from the cold finger.

Visualization: The Thermal Workflow

The following diagram illustrates the critical thermal zones and logic flow for the sublimation process.

SublimationWorkflow Start Crude Y[N(SiMe3)2]3 (White/Off-White Powder) Zone1 Zone 1: Degassing (RT to 80°C) Removes Solvents/HMDS Start->Zone1 Load & Evacuate Vacuum High Vacuum System (< 10^-3 Torr) Vacuum->Zone1 Pull ColdFinger Cold Finger (15-20°C) Crystalline Deposition Vacuum->ColdFinger Zone2 Zone 2: Sublimation (130°C - 160°C) Target Molecule Transport Zone1->Zone2 Temp Ramp Waste Volatile Impurities (To Trap) Zone1->Waste Outgassing Zone2->ColdFinger Vapor Transport

Figure 1: Thermal zoning for fractional sublimation. Note the separation of degassing (Zone 1) from product transport (Zone 2).

Troubleshooting Center (FAQs)

Issue 1: "The material is crawling up the walls instead of collecting on the cold finger."

Diagnosis: The "Creeping" Phenomenon. This occurs when the glass walls are cooler than the sublimation temperature but warmer than the cold finger, or the vacuum is not deep enough (reducing the mean free path). Corrective Action:

  • Insulate the Walls: Wrap the sublimation vessel in glass wool or aluminum foil up to the level of the cold finger. This forces the walls to match the bath temperature, preventing premature condensation.

  • Check Vacuum: If pressure is >0.1 Torr, the mean free path is too short. Improve vacuum conductance (wider hoses, fresh oil).

Issue 2: "My product is turning yellow or brown during heating."

Diagnosis: Thermal Decomposition or Oxidation.

  • Yellowing: Often indicates slight oxidation (formation of oxidized amide species) or overheating (>180°C).

  • Browning/Blackening: Severe decomposition or grease contamination. Corrective Action:

  • Leak Check: Stop immediately. Check the apparatus for micro-leaks.

  • Temperature Check: Verify your oil bath thermometer. Do not rely on the hotplate dial.

  • Grease: Ensure you are not using hydrocarbon grease at high temps; it can char and contaminate the vapor phase.

Issue 3: "The vacuum pressure spikes every time I increase temperature."

Diagnosis: Outgassing of Occluded Solvents. The crude material likely contains trapped THF or Toluene within the crystal lattice. Corrective Action:

  • Pause the Ramp: Hold the temperature steady until the pressure recovers (drops back to baseline).

  • Pre-Step: For future runs, dry the crude powder under dynamic vacuum at 60°C for 4 hours before attempting sublimation.

Issue 4: "The yield is low (<50%), and there is a glassy residue at the bottom."

Diagnosis: Hydrolysis or Non-Volatile Impurities. The "glassy" residue is likely Yttrium Oxide/Hydroxide formed from air exposure during loading. This "dead mass" will never sublime. Corrective Action:

  • Review Handling: Audit your glovebox atmosphere.

  • Residue Analysis: If the residue dissolves in dilute HCl, it is likely inorganic Yttrium salts (oxide/chloride).

Logic Flow: Troubleshooting Decision Tree

Use this flow to diagnose live experiments.

Troubleshooting Start Problem Detected CheckColor Is material changing color? Start->CheckColor ColorYes Yellow/Brown: Oxidation or Decomp CheckColor->ColorYes Yes ColorNo White/Colorless CheckColor->ColorNo No CheckVac Is Vacuum Stable? VacNo Pressure Spikes CheckVac->VacNo No VacYes Vacuum Good (<10^-3) CheckVac->VacYes Yes ActionLeak ACTION: Check Leaks Reduce Temp ColorYes->ActionLeak ColorNo->CheckVac ActionSolvent ACTION: Hold Temp Allow Outgassing VacNo->ActionSolvent Creep Material on Walls? VacYes->Creep ActionInsulate ACTION: Insulate Walls Increase Wall Temp Creep->ActionInsulate Yes

Figure 2: Diagnostic logic for common sublimation failures.

References

  • Ereztech. (n.d.). Tris(N,N-bis(trimethylsilyl)amide)yttrium(III) Product Specifications. [Link][1]

  • Bradley, D. C., Ghotra, J. S., & Hart, F. A. (1973). Low co-ordination numbers in lanthanide and actinide compounds. Part I. The preparation and characterization of tris{bis(trimethylsilyl)amido}lanthanides. Journal of the Chemical Society, Dalton Transactions. (Foundational synthesis and sublimation data). [Link]

  • Päiväsaari, J., Putkonen, M., & Niinistö, L. (2005). Cerium dioxide buffer layers for superconducting YBCO films by ALD. Journal of Materials Chemistry. (Discusses precursor handling and sublimation logic for similar Ln-silylamides). [Link]

Sources

Validation & Comparative

Comparative Guide: AFM Surface Roughness of Y₂O₃ ALD Coatings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: AFM Surface Roughness Comparison of Yttrium Oxide (Y₂O₃) ALD Coatings Content Type: Technical Comparison Guide Audience: Researchers, Material Scientists, and Drug Development Professionals (Packaging/Device Focus)

Executive Summary

Yttrium Oxide (Y₂O₃) deposited via Atomic Layer Deposition (ALD) offers superior conformality and chemical resistance compared to Physical Vapor Deposition (PVD) or Plasma Spraying. However, surface roughness—a critical parameter for optical loss, dielectric breakdown, and pharmaceutical barrier integrity—varies significantly based on precursor chemistry and deposition temperature.

This guide provides an objective, data-driven comparison of Y₂O₃ ALD roughness profiles, analyzing the impact of precursor ligands (


-diketonates vs. Cyclopentadienyls) and oxidant sources. It includes a validated AFM measurement protocol and causal analysis of microstructural evolution.

The Criticality of Roughness in Y₂O₃ Applications

Surface roughness (


 or RMS) is not merely an aesthetic metric; it is a functional predictor of coating failure.
  • Pharmaceutical Packaging (Barrier Films): In drug development, Y₂O₃ is evaluated as a barrier against hydrolytic attack on glass vials. High roughness indicates grain boundary porosity, which accelerates ion leaching and compromises the drug product.

  • Semiconductor Etch Stops: In plasma processing, rough surfaces erode faster due to increased effective surface area exposed to ion bombardment.

  • Optics: Scattering loss scales with the square of RMS roughness (

    
    ). For high-precision laser coatings, 
    
    
    
    must be
    
    
    nm.

Validated Experimental Protocol: AFM Characterization

To ensure data integrity, the following self-validating protocol is recommended for characterizing sub-nanometer ALD films.

Step-by-Step Workflow
  • Sample Preparation:

    • Substrate: Si(100) (native oxide removed via HF dip) or Pharmaceutical Grade Glass.

    • Cleaning: In-situ

      
       pretreatment (if available) or ex-situ solvent sonication (Acetone/IPA).
      
  • ALD Deposition (Standard Reference Process):

    • Precursor: Y(MeCp)₃ (Tris(methylcyclopentadienyl)yttrium).[1]

    • Oxidant:

      
       or 
      
      
      
      .[2][3][4]
    • Temp: 250°C (Window: 200–300°C).

  • AFM Measurement Parameters:

    • Mode: Tapping Mode (Intermittent Contact) to prevent tip-induced surface modification.

    • Tip Radius:

      
       nm (Super-sharp tips recommended for grain boundary resolution).
      
    • Scan Areas:

      • Macro-uniformity:

        
        
        
        
        
      • Micro-texture:

        
        
        
        
        
        (Critical for
        
        
        calculation).
    • Validation: Scan the same area at

      
       and 
      
      
      
      to rule out scan line artifacts.

Comparative Analysis: Precursors and Methods[5][6]

A. Precursor Chemistry: -diketonates vs. Cyclopentadienyls

The choice of Yttrium precursor is the primary driver of surface morphology.

  • 
    -diketonates (e.g., Y(thd)₃): 
    
    • Pros: High thermal stability.[1][5][6]

    • Cons: Low reactivity requires strong oxidants (

      
      ) and high temperatures (>300°C).
      
    • Roughness Outcome:Higher (

      
       nm).  The high temperature promotes rapid crystallization into the cubic phase, creating large polycrystalline grains and rougher surfaces.
      
  • Cyclopentadienyls (e.g., Y(MeCp)₃, Y(iPrCp)₃):

    • Pros: High reactivity with

      
      ; wider temperature window.[5]
      
    • Cons: Lower thermal stability (risk of CVD-like decomposition if overheated).

    • Roughness Outcome:Lower (

      
       nm).  The lower deposition temperature (200–250°C) suppresses aggressive grain growth, maintaining a quasi-amorphous or nanocrystalline structure.
      
B. Deposition Method: ALD vs. PVD
FeatureALD (Atomic Layer Deposition)PVD (Sputtering / EB-PVD)
Growth Mechanism Self-limiting surface saturationLine-of-sight physical bombardment
Conformality > 95% (High Aspect Ratio)Poor (Shadowing effects)
Surface Roughness (

)
0.2 – 1.5 nm 2.0 – 5.0 nm
Defect Density Low (Pin-hole free)Moderate (Columnar voids)
C. Quantitative Data Summary

The following table synthesizes experimental data from recent comparative studies (see References).

PrecursorOxidantDeposition Temp (°C)CrystallinityRMS Roughness (

)
Application Suitability
Y(MeCp)₃

250Cubic (Nano)0.25 nm High-k Dielectrics, Pharma Barrier
Y(iPrCp)₃

280Cubic0.45 nm Optical Coatings
Y(thd)₃

350Cubic (Large Grain)1.20 nm Corrosion Protection (Thick films)
Y(sBuCp)₃

200Amorphous/Nano0.66 nm Flexible Electronics
PVD (Ref) N/AAmbientColumnar> 3.00 nm General Wear Resistance

Mechanism of Roughness Evolution

Understanding why roughness occurs allows for process tuning. The diagram below illustrates the causality between process parameters and final surface topography.

RoughnessEvolution cluster_inputs Process Parameters cluster_mechanism Microstructural Evolution Temp Deposition Temp (>300°C) Crystallization Crystallization (Cubic Phase) Temp->Crystallization Promotes Precursor Precursor Ligands (Cp vs thd) Nucleation Nucleation Density Precursor->Nucleation Steric Hindrance Oxidant Oxidant Strength (O3 vs H2O) Oxidant->Nucleation Surface -OH Density GrainGrowth Grain Boundary Formation Nucleation->GrainGrowth Crystallization->GrainGrowth Anisotropic Growth Result Surface Roughness (RMS) GrainGrowth->Result Increases

Figure 1: Causal pathway of roughness in Y₂O₃ ALD. Higher temperatures drive crystallization, which creates grain boundaries that increase RMS roughness.

Process Flow: Standard Y(MeCp)₃ ALD Cycle

To achieve the smoothest films (RMS ~0.25 nm), the following reaction cycle is utilized. Note the reliance on


 to maintain a gentle exchange mechanism compared to harsh ozone oxidation.

ALDCycle Start Substrate Surface (-OH Terminated) PulseA 1. Precursor Pulse Y(MeCp)3 (Self-Limiting Adsorption) Start->PulseA PurgeA 2. Inert Purge (Remove Ligands/Byproducts) PulseA->PurgeA PulseB 3. Oxidant Pulse H2O Vapor (Hydrolysis / Ligand Exchange) PurgeA->PulseB PurgeB 4. Inert Purge (Remove CH4) PulseB->PurgeB Loop Repeat Cycles (Growth: ~1.2 Å/cycle) PurgeB->Loop Loop->PulseA Target Thickness Not Reached End Final Y2O3 Film (RMS < 0.5 nm) Loop->End Finished

Figure 2: The ALD cycle for Y(MeCp)₃ + H₂O. The self-limiting nature ensures atomic-level control, minimizing roughness compared to CVD/PVD.

Conclusion & Recommendations

For applications requiring minimal surface roughness (RMS


 nm), such as pharmaceutical barrier coatings  or high-performance gate dielectrics :
  • Select Cyclopentadienyl Precursors: Use Y(MeCp)₃ or Y(iPrCp)₃ instead of

    
    -diketonates.
    
  • Optimize Temperature: Maintain deposition between 250°C and 280°C . Exceeding 300°C induces rapid crystallization, spiking roughness.

  • Use Water as Oxidant:

    
     provides a gentler ligand exchange than ozone for these specific precursors, resulting in smoother, denser films.
    

References

  • University of Twente. (2025). Film thickness non-uniformity and crucial role of water dosage for atomic layer deposition of yttrium oxide from yttrium cyclopentadienyl precursor.

  • MDPI. (2024). Atomic Layer Deposition of Y₂O₃ Thin Films Using Y(MeCp)₂(iPr-nPrAMD) Precursor and H₂O, and Their Erosion Resistance in CF₄-Based Plasma.

  • ACS Publications. (2005).[5] Atomic Layer Deposition of Y₂O₃ Thin Films from Yttrium Tris(N,N'-diisopropylacetamidinate) and Water.[1][7] (Comparison of roughness: 2.8 nm vs 0.33 nm for Si).

  • Semantic Scholar. Atomic layer deposition of Y₂O₃ films using a novel liquid homoleptic yttrium precursor tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)₃]. (Reported RMS 0.66 nm).[1]

  • VaporPulse Technologies. (2025).[4][8] ALD vs PVD vs CVD: Choosing the Right Coating.

Sources

A Comparative Guide to the FT-IR Analysis of Y[N(SiMe₃)₂]₃ Decomposition Products for Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel materials with tailored properties, the choice of precursor chemistry is paramount. Yttrium tris(bis(trimethylsilyl)amide), Y[N(SiMe₃)₂]₃, has emerged as a significant precursor for the deposition of yttrium-based thin films, such as yttrium oxide (Y₂O₃), a high-k dielectric material with applications in microelectronics and protective coatings.[1] Understanding the thermal decomposition pathway of this precursor is critical for optimizing deposition processes and ensuring film purity. This guide provides an in-depth analysis of the decomposition of Y[N(SiMe₃)₂]₃ through in-situ Fourier-Transform Infrared (FT-IR) spectroscopy, a powerful technique for elucidating reaction mechanisms in real-time. We will explore the expected spectral signatures of the precursor and its decomposition products, compare its performance with alternative yttrium precursors, and provide a detailed experimental protocol for researchers seeking to replicate or build upon this analysis.

The Significance of In-Situ FT-IR in Precursor Decomposition Studies

In-situ FT-IR spectroscopy allows for the real-time monitoring of chemical changes in a controlled environment, such as a chemical vapor deposition (CVD) or atomic layer deposition (ALD) reactor.[2] By tracking the vibrational modes of the molecules present in the gas phase and on the substrate surface, we can identify the parent precursor, intermediate species, and final decomposition products. This information is invaluable for determining the optimal deposition temperature, understanding impurity incorporation mechanisms, and designing more efficient and cleaner precursor chemistries.

Experimental Protocol: In-Situ FT-IR Analysis of Y[N(SiMe₃)₂]₃ Decomposition

This section outlines a detailed, step-by-step methodology for conducting an in-situ FT-IR analysis of the thermal decomposition of Y[N(SiMe₃)₂]₃.

1. System Preparation:

  • A high-vacuum chamber equipped with infrared-transparent windows (e.g., KBr or ZnSe) is required.

  • The chamber should be connected to a Fourier-Transform Infrared (FT-IR) spectrometer.

  • A substrate (e.g., silicon wafer) is mounted on a heatable stage within the chamber.

  • The precursor, Y[N(SiMe₃)₂]₃, a solid powder, is placed in a heated sublimator connected to the chamber via a heated delivery line.

2. Baseline Spectrum Acquisition:

  • The chamber is evacuated to a base pressure of at least 10⁻⁶ Torr.

  • A background FT-IR spectrum of the empty, heated chamber and substrate is recorded at the desired initial temperature (e.g., 100 °C). This will be subtracted from subsequent spectra.

3. Precursor Introduction and Initial Spectrum:

  • The Y[N(SiMe₃)₂]₃ sublimator and delivery lines are heated to a temperature sufficient to achieve a stable vapor pressure (e.g., 120-150 °C).

  • The precursor vapor is introduced into the chamber at a controlled flow rate.

  • An initial FT-IR spectrum of the gaseous Y[N(SiMe₃)₂]₃ is recorded at a substrate temperature below its decomposition point (e.g., 150-200 °C).

4. In-Situ Monitoring of Thermal Decomposition:

  • The substrate temperature is gradually increased in a stepwise manner (e.g., in 50 °C increments).

  • At each temperature step, the system is allowed to stabilize, and an FT-IR spectrum is recorded.

  • This process is continued until the precursor is fully decomposed, which for many silylamide precursors can be expected to occur at temperatures above 300 °C.[3]

5. Data Analysis:

  • The collected FT-IR spectra are analyzed to identify the vibrational peaks corresponding to the parent precursor, any intermediates, and the final decomposition products.

  • Peak assignments are made by comparison with reference spectra of known compounds.

Deconstructing the Decomposition Pathway: An FT-IR Perspective

Initial State: The FT-IR Spectrum of Y[N(SiMe₃)₂]₃

At temperatures below decomposition, the gas-phase FT-IR spectrum will be dominated by the vibrational modes of the intact Y[N(SiMe₃)₂]₃ molecule. Key expected vibrational bands include:

  • Si-C stretching and bending modes: Around 1250 cm⁻¹ (symmetric deformation), 840 cm⁻¹, and 750 cm⁻¹ (asymmetric and symmetric stretching).

  • C-H stretching modes: In the region of 2960-2850 cm⁻¹.

  • Si-N stretching modes: Typically observed in the 900-1000 cm⁻¹ range.

  • Y-N stretching mode: Expected at lower frequencies, likely below 600 cm⁻¹.

Intermediate Stages: The Onset of Decomposition

As the substrate temperature increases, we anticipate the initiation of decomposition. The initial steps likely involve the cleavage of the Y-N bonds, which are generally the weakest bonds in the molecule. This would lead to the formation of reactive radical species. Concurrently, intramolecular rearrangement or reactions with residual gases (if present) could occur. The FT-IR spectra in this temperature regime would show a decrease in the intensity of the Y[N(SiMe₃)₂]₃ peaks and the emergence of new peaks corresponding to volatile byproducts.

A plausible primary byproduct is hexamethyldisilazane (HMDS), [(CH₃)₃Si]₂NH . The formation of HMDS would be indicated by the appearance of:

  • N-H stretching vibration: A characteristic peak around 3380 cm⁻¹.

  • Si-N-Si stretching vibrations: Strong absorptions in the 930-940 cm⁻¹ region.[4]

Another potential volatile byproduct is trimethylsilanol ((CH₃)₃SiOH) , which could form if trace amounts of water are present in the reactor. Its presence would be marked by:

  • O-H stretching vibration: A broad band in the 3200-3400 cm⁻¹ region.

  • Si-O stretching vibration: A strong peak around 870 cm⁻¹.

Final Stage: Formation of the Yttrium-Containing Film

At higher temperatures, the decomposition will proceed to form a solid yttrium-containing film on the substrate. Depending on the reaction conditions (e.g., presence of oxygen or nitrogen sources), the final product could be yttrium oxide (Y₂O₃), yttrium nitride (YN), or yttrium silicate.

  • Yttrium Oxide (Y₂O₃): The formation of yttrium oxide is the most common outcome when using silylamide precursors in the presence of an oxygen source (even trace amounts). The FT-IR spectrum of the solid film would exhibit a characteristic broad absorption band corresponding to the Y-O stretching vibration , typically observed in the range of 500-600 cm⁻¹ .[1][5]

  • Yttrium Nitride (YN): In a nitrogen-rich, oxygen-free environment, the formation of yttrium nitride is possible. YN has a rocksalt crystal structure and its vibrational modes are typically observed in the far-infrared region. Theoretical calculations suggest a significant LO-TO splitting with a gap around 325 cm⁻¹, placing its primary IR absorption at lower wavenumbers than is typical for mid-IR spectroscopy.[6]

  • Yttrium Silicate (Y-O-Si): If silicon from the ligands is incorporated into the film, yttrium silicate may form. The FT-IR spectrum of yttrium silicate would show a broad band in the 900-1000 cm⁻¹ region, attributed to Si-O stretching modes , which is at a lower frequency compared to pure SiO₂ due to the influence of the heavier yttrium atoms.[3][7]

The following Graphviz diagram illustrates the proposed decomposition pathway of Y[N(SiMe₃)₂]₃ leading to the formation of yttrium oxide.

Decomposition_Pathway Y_precursor Y[N(SiMe3)2]3 (gas) Decomposition Thermal Decomposition Y_precursor->Decomposition ΔT Byproducts Volatile Byproducts (e.g., HMDS, Trimethylsilanol) Decomposition->Byproducts Y_film Yttrium Oxide (Y2O3) Film Decomposition->Y_film caption Proposed decomposition pathway of Y[N(SiMe3)2]3.

Proposed decomposition pathway of Y[N(SiMe3)2]3.

Comparative Analysis: Y[N(SiMe₃)₂]₃ vs. Alternative Yttrium Precursors

The choice of a precursor for thin film deposition depends on several factors, including its volatility, thermal stability, decomposition temperature, reactivity, and the purity of the resulting films. Y[N(SiMe₃)₂]₃ offers several advantages, but it is essential to compare it with other classes of yttrium precursors.

Precursor ClassExample(s)Typical Deposition Temp. (°C)AdvantagesDisadvantagesKey Byproducts
Silylamides Y[N(SiMe₃)₂]₃ 300 - 500Good volatility; relatively low decomposition temperature; produces halide-free films.Potential for silicon and carbon incorporation into the film.Hexamethyldisilazane, other silyl species.
β-Diketonates Y(thd)₃, Y(acac)₃500 - 800[8]High thermal stability; commercially available.Low volatility requiring high sublimation temperatures; often leads to carbon contamination.[8]Ketones, CO₂, H₂O.
Cyclopentadienyls Y(Cp)₃, Y(MeCp)₃200 - 400[9]High volatility; lower deposition temperatures.Can be sensitive to air and moisture; potential for carbon contamination.Cyclopentadiene, methane, etc.
Amidinates Y(iPr₂amd)₃150 - 300[3]Good thermal stability and volatility; clean decomposition with water as a co-reactant.Synthesis can be more complex than for other precursors.Amidines, amines.

This table highlights that while Y[N(SiMe₃)₂]₃ provides a good balance of volatility and reactivity, alternative precursors like amidinates may offer cleaner decomposition pathways, albeit with potentially more complex synthesis. The high deposition temperatures and carbon contamination issues associated with β-diketonates make them less ideal for many modern applications.

The following diagram illustrates the workflow for selecting an appropriate yttrium precursor based on key performance indicators.

Precursor_Selection Start Define Application Requirements Criteria Key Precursor Criteria: - Deposition Temperature - Film Purity - Volatility - Cost Start->Criteria Silylamide Y[N(SiMe3)2]3 Criteria->Silylamide BetaDiket Y(thd)3 Criteria->BetaDiket Cyclo Y(Cp)3 Criteria->Cyclo Amidinate Y(amd)3 Criteria->Amidinate Decision Select Optimal Precursor Silylamide->Decision Good balance BetaDiket->Decision High temp, C contam. Cyclo->Decision Low temp, air sensitive Amidinate->Decision Clean, complex synth. caption Workflow for yttrium precursor selection.

Workflow for yttrium precursor selection.

Conclusion

The in-situ FT-IR analysis of Y[N(SiMe₃)₂]₃ decomposition provides crucial insights into the chemical transformations occurring during the formation of yttrium-based thin films. By understanding the evolution of the FT-IR spectra as a function of temperature, researchers can identify the decomposition pathway, pinpoint the formation of volatile byproducts, and optimize deposition conditions to achieve high-purity films. While Y[N(SiMe₃)₂]₃ presents a viable option with good volatility, a comparative analysis with other precursors reveals that the ideal choice is application-specific. For applications demanding the highest purity and lower deposition temperatures, precursors such as yttrium amidinates may be more suitable. This guide serves as a foundational resource for scientists and engineers working with yttrium precursors, enabling more informed decisions in the synthesis of advanced materials.

References

  • FTIR spectra of two kinds of yttrium precursors obtained by... - ResearchGate. (n.d.). Retrieved February 12, 2024, from [Link]

  • Hexamethyldisilazane | C6H19NSi2 | CID 13838 - PubChem. (n.d.). Retrieved February 12, 2024, from [Link]

  • COVER PAGE COMPARATIVE STUDY OF THREE YTTRIUM ORGANOMETALLIC COMPOUNDS FOR THE STABILIZATION OF THE CUBIC PHASE IN YSZ DEPOSITED - OSTI.GOV. (n.d.). Retrieved February 12, 2024, from [Link]

  • Yttrium Oxide Nanoparticle Synthesis: An Overview of Methods of Preparation and Biomedical Applications - MDPI. (2021, March 2). Retrieved February 12, 2024, from [Link]

  • Thermal Atomic Layer Deposition of Yttrium Oxide Films and Their Properties in Anticorrosion and Water Repellent Coating Applications - MDPI. (2021, April 23). Retrieved February 12, 2024, from [Link]

  • Atomic Layer Deposition of Yttrium Oxide Using a Liquid Yttrium Precursor, Y-08 - EMD Group. (n.d.). Retrieved February 12, 2024, from [Link]

  • Physical and Electrical Properties of Yttrium Silicate Thin Films - Cambridge University Press. (n.d.). Retrieved February 12, 2024, from [Link]

  • Structural Distortions in M[E(SiMe3)2]3 Complexes (M = Group 15, f-Element; E = N, CH): Is Three a Crowd? | Inorganic Chemistry. (2014, August 29). Retrieved February 12, 2024, from [Link]

  • Thermal and Plasma-Enhanced Atomic Layer Deposition of Yttrium Oxide Films and the Properties of Water Wettability - CORE. (2019, December 20). Retrieved February 12, 2024, from [Link]

  • Atomic layer deposition of Y2O3 films using a novel liquid homoleptic yttrium precursor tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)3] and water - PMC. (2023, September 12). Retrieved February 12, 2024, from [Link]

  • Ni(I) and Ni(II) Bis(trimethylsilyl)amides Obtained in Pursuit of the Elusive Structure of Ni{N(SiMe3)2}2 - PMC. (2024, May 6). Retrieved February 12, 2024, from [Link]

  • Synthesis, Structure, and Magnetism of Tris(amide) [Ln{N(SiMe3)2}3]1− Complexes of the Non‐traditional +2 Lanthanide Ions. (n.d.). Retrieved February 12, 2024, from [Link]

  • Metal bis(trimethylsilyl)amides - Wikipedia. (n.d.). Retrieved February 12, 2024, from [Link]

  • Sol-gel Synthesis and Antioxidant Properties of Yttrium Oxide Nanocrystallites Incorporating P-123 - Sciforum. (2014, June 6). Retrieved February 12, 2024, from [Link]

  • A rare isocyanide derived from an unprecedented neutral yttrium(ii) bis(amide) complex - RSC Publishing. (2023, March 21). Retrieved February 12, 2024, from [Link]

  • Metal Bis(trimethylsilyl)amides | Encyclopedia MDPI. (2022, December 2). Retrieved February 12, 2024, from [Link]

  • The bond dissociation energy of Y–N(SiMe3)2 in the coordination and... - ResearchGate. (n.d.). Retrieved February 12, 2024, from [Link]

  • Geometry and electronic structure of Yb(iii)[CH(SiMe3)2]3 from EPR and solid-state NMR augmented by computations - PMC. (n.d.). Retrieved February 12, 2024, from [Link]

  • Bis(trimethylsilyl)amide Complexes of the s-Block Metals with Bidentate Ether and Amine Ligands | Request PDF. (n.d.). Retrieved February 12, 2024, from [Link]

  • Metal bis(trimethylsilyl)amides - Grokipedia. (n.d.). Retrieved February 12, 2024, from [Link]

  • Defect- and H-Free Stoichiometric Silicon Carbide by Thermal CVD from the Single Source Precursor Trisilacyclohexane - Gelest, Inc. (2022, January 10). Retrieved February 12, 2024, from [Link]

  • APP0350 Analysis of CVD ALD Precursor Compounds - Balazs™ NanoAnalysis. (n.d.). Retrieved February 12, 2024, from [Link]

  • Synthesis and characterization of precursors for chemical vapor deposition of metal oxide thin films - VTechWorks. (n.d.). Retrieved February 12, 2024, from [Link]

  • FTIR analysis of aSiC:H films grown by plasma enhanced CVD - ResearchGate. (2025, August 5). Retrieved February 12, 2024, from [Link]

  • Scalable Chemical Vapor Deposition of Silicon Carbide Thin Films for Photonic Integrated Circuit Applications - MDPI. (2025, August 2). Retrieved February 12, 2024, from [Link]

Sources

Safety Operating Guide

Tris[N,N-bis(trimethylsilyl)amide]yttrium proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Tris[N,N-bis(trimethylsilyl)amide]yttrium Disposal Guide

Part 1: Immediate Hazard Assessment & Chemistry

Before initiating any disposal procedure, the operator must understand the specific chemical transformation occurring during quenching. Tris[N,N-bis(trimethylsilyl)amide]yttrium (CAS: 41836-28-6), hereafter referred to as Y(HMDS)₃ , is not merely "water-reactive"; it is a precursor to specific hazardous byproducts.

The Hydrolysis Reaction: Upon contact with protic sources (water, alcohols), the yttrium-nitrogen bond cleaves.



Critical Hazard Profile:

Hazard Component Description Operational Implication
Exothermicity High heat release upon hydrolysis. Risk of Flash Fire: If the material is not diluted, the heat generated can vaporize the solvent (or the byproduct HMDS), reaching its flash point immediately.
Byproduct: HMDS Hexamethyldisilazane (Liquid, Flash Point: 11°C). The "quenched" waste is Flammable (D001) . It cannot be poured down the drain.[1][2][3] It releases ammonia vapor if allowed to stand in humid air.

| Solid Residue | Yttrium Hydroxide/Oxide. | Finely divided solids can clog frits/syringes. Yttrium is regulated as a heavy metal in some jurisdictions. |

Part 2: Preparation & PPE

Required Personal Protective Equipment (PPE):

  • Eyes: Chemical splash goggles AND face shield (standard safety glasses are insufficient for quenching operations).

  • Skin: Flame-resistant (FR) lab coat, nitrile gloves (double-gloved) or Silver Shield® gloves for bulk handling.

  • Respiratory: Work must be performed in a functioning chemical fume hood.[4][5]

Equipment Setup:

  • Vessel: Round-bottom flask (2-3x volume of waste) equipped with a magnetic stir bar.

  • Inert Gas: Nitrogen or Argon line to blanket the vessel during transfer.

  • Cooling: Ice/Water bath.

  • Solvents: Anhydrous Toluene or Hexane (diluent), Isopropanol (IPA, primary quench), Methanol (secondary quench), Water.

Part 3: Quenching Protocols

Scenario A: Bulk Disposal (Old Bottles or Reaction Mixtures >5 mL)

Do not attempt to quench undiluted solids or concentrated solutions directly with water.

  • Dilution (The Critical Step):

    • Suspend or dissolve the Y(HMDS)₃ in an inert solvent (Toluene or Hexane) to a concentration of <10 wt% . This acts as a heat sink.

    • Why: This prevents localized hot spots that trigger flash fires.

  • Inert Transfer:

    • Transfer the diluted solution into a round-bottom flask under an inert gas blanket.

    • Place the flask in an ice/water bath and engage stirring.

  • Primary Quench (Isopropanol):

    • Slowly add Isopropanol (IPA) dropwise via an addition funnel or syringe.

    • Observation: You will see bubbling and potentially white precipitation (Yttrium alkoxides/hydroxides).

    • Rate: 1 drop per second. If solvent boils, STOP and let cool.

    • Continue until a 2-fold molar excess of IPA has been added and no further bubbling is observed.

  • Secondary Quench (Methanol & Water):

    • Add Methanol (more reactive than IPA) to ensure all metal-amide bonds are cleaved.

    • Finally, add Water dropwise.

    • End Point: The mixture should be a cloudy suspension with no heat generation or gas evolution.

Scenario B: Trace Residues (Syringes, Needles, Empty Bottles)
  • Syringes: Immediately draw up inert solvent (Hexane) to dilute residual material, then expunge into a dedicated "Quench Waste" beaker containing Hexane/IPA (10:1).

  • Empty Bottles:

    • Fill the bottle 10% full with inert solvent (Toluene).

    • Swirl to dissolve solids.

    • Transfer rinsate to the Bulk Quench flask.

    • Repeat 3 times (Triple Rinse).

    • Leave the bottle open in the back of the fume hood to off-gas residual solvent before glass disposal.

Part 4: Waste Stream Management

After quenching, you are left with a mixture of:

  • Organic Solvent (Toluene/Hexane)

  • HMDS (Flammable Liquid)

  • Yttrium Hydroxide/Oxide (Solid)

  • Alcohols and Water[6]

Disposal Procedure:

  • Phase Separation: Do not separate phases unless required by your EH&S. The entire mixture is typically classified as Flammable Solvent Waste .

  • Labeling:

    • Primary Constituent: Toluene/Hexane (or whatever diluent used).

    • Hazard Codes: D001 (Ignitable), D003 (Reactive - only if not fully quenched, but aim for full quench).

    • Specific Note: "Contains Hexamethyldisilazane and Yttrium compounds."

  • Container: Polyethylene (HDPE) or glass waste container. Vented caps are recommended for the first 24 hours to prevent pressure buildup from slow hydrolysis.

Part 5: Workflow Visualization

QuenchingProtocol Start Y(HMDS)3 Waste Source Dilute Step 1: Dilute with Inert Solvent (Toluene/Hexane <10%) Start->Dilute Prevent Flash Fire Cool Step 2: Cool to 0°C (Ice Bath + Stirring) Dilute->Cool QuenchIPA Step 3: Dropwise Isopropanol (Watch for Bubbling/Heat) Cool->QuenchIPA QuenchMeOH Step 4: Add Methanol then Water (Ensure Complete Hydrolysis) QuenchIPA->QuenchMeOH Check Check: Heat/Bubbling Ceased? QuenchMeOH->Check Check->QuenchIPA No (Wait/Stir) WasteTag Step 5: Label as Flammable Waste (Contains HMDS + Yttrium) Check->WasteTag Yes Disposal Final Disposal (RCRA D001) WasteTag->Disposal

Figure 1: Step-by-step quenching workflow for Tris[N,N-bis(trimethylsilyl)amide]yttrium, emphasizing dilution and thermal control.

Part 6: Emergency Response

  • Spill (Solid/Liquid):

    • Do NOT use water.[3][7]

    • Cover with dry sand, vermiculite, or an active metal fire extinguishing agent (Class D).

    • Scoop into a dry container and treat as bulk pyrophoric waste.

  • Skin Contact:

    • Brush off dry powder immediately.

    • Rinse with copious water for 15 minutes. Note: The reaction with skin moisture will cause thermal and chemical burns (HMDS is corrosive).

    • Seek medical attention.[2][7]

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Tris[N,N-bis(trimethylsilyl)amide]yttrium. Link

  • University of California, San Diego (UCSD). (2019). Standard Operating Procedure: Pyrophoric Chemicals. Link

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Link

  • American Elements. (2024). Tris[N,N-bis(trimethylsilyl)amide]yttrium Safety Data. Link

Sources

Personal protective equipment for handling Tris[N,N-bis(trimethylsilyl)amide]yttrium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

Compound: Tris[N,N-bis(trimethylsilyl)amide]yttrium(III) Formula: Y[N(SiMe₃)₂]₃ (often abbreviated as Y(HMDS)₃) CAS: 41836-28-6[1][2][3]

The "Why" Behind the Protocol: This homoleptic lanthanide amide is a critical precursor for Atomic Layer Deposition (ALD) and a catalyst for hydroamination. Its utility stems from the labile Y-N bond; however, this same instability dictates its hazard profile.

Primary Hazard Mechanism: Rapid Hydrolysis. Upon contact with atmospheric moisture, the compound undergoes exothermic protolysis, releasing Hexamethyldisilazane (HMDS) and Ammonia.

  • The Hidden Danger: HMDS (Flash Point: ~8°C) is a highly flammable liquid/vapor.[4] Consequently, a spill in a humid environment does not just degrade the sample—it generates a localized flammable vapor cloud and corrosive ammonia gas.

Personal Protective Equipment (PPE) Matrix

This is not a generic checklist. This matrix is designed to counter specific failure modes associated with Y(HMDS)₃ hydrolysis.

Body ZoneRecommended EquipmentScientific Rationale (The "Why")
Ocular Chemical Splash Goggles (Indirect Vent) + Face Shield (8-inch min)Hazard: Corrosive alkaline dust/gas (NH₃). Failure Mode: Standard safety glasses allow gas ingress. Hydrolysis products are caustic (Skin Corr. 1B); eye contact causes irreversible damage.
Dermal (Body) Flame-Resistant (FR) Lab Coat (Nomex III or Kevlar blend)Hazard: Flammable gas release (HMDS). Failure Mode: Synthetic blends (polyester) melt into skin during a flash fire. Cotton offers no thermal protection against the heat of hydrolysis.
Hand Protection Dual-Glove System: 1. Inner: 4-mil Nitrile (Inspection Grade)2. Outer: 8-mil Nitrile or Laminate (Silver Shield)Hazard: Solvent permeation & hydrolysis. Failure Mode: HMDS permeates standard nitrile rapidly. Double gloving increases breakthrough time. Laminate is required if handling concentrated liquid solutions.
Respiratory Engineering Control Primary: Glovebox or Fume Hood.Emergency: Full-face respirator with ABEK (Multi-gas) cartridges.Hazard: Ammonia and HMDS vapors. Failure Mode: N95 masks provide zero protection against ammonia or organic vapors released during hydrolysis.

Operational Protocols: The Self-Validating System

A. The "Gold Standard" – Glovebox Handling

Criteria: Oxygen < 0.5 ppm | Moisture < 0.5 ppm

  • Pre-Transfer Validation: Before opening the precursor container, verify box atmosphere using a diethylzinc (DEZ) test or titanium trichloride fog test if digital sensors are suspect.

  • Weighing: Use an anti-static gun on the spatula. Y(HMDS)₃ is a fine powder; static cling can cause dispersion, leading to difficult decontamination.

  • Container Closure: Wrap the threads of the storage vessel with Teflon tape before removing from the box to ensure a hermetic seal against ambient humidity during storage.

B. Schlenk Line Transfer (Expert Level Only)

Criteria: High-vacuum (< 10⁻³ mbar) and dried Argon/Nitrogen.

  • The Counter-Flow Rule: Never open a vessel unless a strong positive pressure of inert gas is flowing out of the vessel.

  • Syringe Technique:

    • Do not pour solids. Dissolve in dry solvent (e.g., Toluene, Hexane) inside the storage vessel if possible, and transfer as a liquid using a gas-tight syringe or cannula.

    • If solid transfer is mandatory, use a bent solid-addition tube (Schlenk flipper) pre-dried and purged.

Emergency Response & Waste Disposal

Spill Management

Scenario: A 5g vial breaks on the benchtop (outside containment).

  • Evacuate: The immediate release of ammonia and HMDS vapors creates an inhalation and fire hazard.

  • Ventilate: Maximize fume hood sashes (if safe to approach) or activate emergency purge.

  • Do NOT use Water: Water accelerates the reaction, increasing heat and gas evolution.

  • Absorb: Cover with dry sand, vermiculite, or a dry lime mixture.

Controlled Quenching (Disposal)

Never dispose of active Y(HMDS)₃ directly into solvent waste drums.

Step-by-Step Quench Protocol:

  • Dilute: Suspend the solid waste or residual solution in an inert solvent (Hexane or Toluene) at a 1:20 ratio.

  • Cool: Place the vessel in an ice/water bath (0°C).

  • Protonate: Dropwise addition of Isopropanol (IPA) or tert-Butanol .

    • Observation: Watch for bubbling (Ammonia release). Wait for bubbling to cease before adding more.

  • Finalize: Once no reaction is observed with alcohol, add water dropwise.

  • Disposal: The resulting mixture (Yttrium oxides/hydroxides in solvent) can now be disposed of in the appropriate organic waste stream.

Workflow Visualization

The following diagram illustrates the decision logic for handling and disposal, emphasizing the "Stop" points that prevent accidents.

G Start Start: Y(HMDS)3 Handling CheckAtmosphere Check Atmosphere (O2/H2O < 1 ppm?) Start->CheckAtmosphere Glovebox Proceed: Glovebox Handling CheckAtmosphere->Glovebox Pass Schlenk Proceed: Schlenk Line (Positive Ar Flow) CheckAtmosphere->Schlenk Pass (Expert) Stop STOP: Regenerate Catalyst / Purge Line CheckAtmosphere->Stop Fail Transfer Transfer / Experiment Glovebox->Transfer Schlenk->Transfer Waste Solid/Liquid Waste Generated Transfer->Waste Quench1 Step 1: Dilute in Toluene/Hexane Waste->Quench1 Quench2 Step 2: Cool to 0°C Quench1->Quench2 Quench3 Step 3: Dropwise Isopropanol Quench2->Quench3 Final Disposal: Organic Waste Stream Quench3->Final Bubbling Ceased

Figure 1: Decision logic for atmospheric validation and the multi-step quenching protocol required to safely neutralize Y(HMDS)₃.

References

  • Ereztech. (n.d.). Safety Data Sheet: Tris(N,N-bis(trimethylsilyl)amide)yttrium(III). Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT). (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.